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  • Product: Lauformine
  • CAS: 91177-60-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the In Vitro Biological Activity of Lauformine

Abstract Lauformine is a novel synthetic biguanide analog under investigation for its potential as a modulator of cellular metabolism. This document provides a comprehensive technical guide for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Lauformine is a novel synthetic biguanide analog under investigation for its potential as a modulator of cellular metabolism. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of Lauformine's biological activity in vitro. The central hypothesis is that Lauformine functions as an activator of 5' AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2][3] This guide details an integrated workflow, from initial cytotoxicity assessments to direct enzymatic assays and functional cellular responses, designed to rigorously validate this mechanism of action. Protocols are grounded in established methodologies to ensure scientific integrity and reproducibility.

Introduction and Core Mechanistic Hypothesis

Cellular metabolism is a complex network of biochemical reactions essential for maintaining energy balance. The 5' AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a critical energy sensor.[2][4] It is activated under conditions of low cellular energy (i.e., an increased AMP/ATP ratio), subsequently triggering catabolic pathways that generate ATP while inhibiting anabolic, energy-consuming processes.[1][4] This central role makes AMPK a high-value target for therapeutic intervention in metabolic diseases.

Lauformine, a novel biguanide compound, is hypothesized to activate AMPK. This guide outlines the essential in vitro framework to test this hypothesis, focusing on a logical progression of experiments designed to build a robust data package for its mechanism of action.

The AMPK Signaling Pathway

AMPK is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[1][2] Its activation is a multi-step process. A rise in the cellular AMP:ATP ratio leads to AMP binding to the γ subunit, which allosterically activates the enzyme and, crucially, makes the threonine-172 (Thr172) residue on the α subunit accessible for phosphorylation by upstream kinases, most notably Liver Kinase B1 (LKB1).[1][2] Phosphorylation at Thr172 is the canonical marker of AMPK activation.[2][5]

Once active, AMPK phosphorylates a multitude of downstream targets to restore energy balance. A primary and well-validated substrate is Acetyl-CoA Carboxylase (ACC).[5][6] Phosphorylation of ACC at Serine 79 (Ser79) inhibits its activity, thereby blocking the first committed step in fatty acid synthesis and promoting fatty acid oxidation.[5] Another key downstream effect of AMPK activation is an increase in glucose uptake, primarily through the translocation of GLUT4 glucose transporters to the plasma membrane in muscle and fat cells.[3]

AMPK_Pathway Lauformine Lauformine pAMPK p-AMPK (Active) (Thr172) Lauformine->pAMPK Activates Cellular_Stress Low Energy State (High AMP:ATP) LKB1 LKB1 (Upstream Kinase) Cellular_Stress->LKB1 AMPK AMPK (Inactive) LKB1->AMPK Phosphorylates LKB1->pAMPK ACC ACC (Active) pAMPK->ACC Phosphorylates pACC p-ACC (Inactive) (Ser79) pAMPK->pACC Glucose_Uptake Increased Glucose Uptake (GLUT4 Translocation) pAMPK->Glucose_Uptake FA_Synthesis Fatty Acid Synthesis (Inhibited) pACC->FA_Synthesis FA_Oxidation Fatty Acid Oxidation (Promoted) pACC->FA_Oxidation

Caption: Hypothesized signaling cascade for Lauformine-mediated AMPK activation.

In Vitro Experimental Workflow

A tiered approach is essential for systematically characterizing Lauformine's activity. The workflow begins with establishing a safe therapeutic window, proceeds to confirm target engagement and downstream signaling, and culminates in a functional cellular assay.

Workflow Start Start: Lauformine Compound Step1 Step 1: Cytotoxicity (MTT Assay) Start->Step1 Determine Safe Dose Step2 Step 2: Target Engagement (Western Blot for p-AMPK) Step1->Step2 Select Non-Toxic Doses Step3 Step 3: Downstream Signal (Western Blot for p-ACC) Step2->Step3 Confirm Upstream Activation Step4 Step 4: Functional Outcome (2-NBDG Glucose Uptake) Step3->Step4 Confirm Downstream Pathway End End: Mechanism Validated Step4->End

Caption: A logical workflow for the in vitro validation of Lauformine.

Cell Line Selection and Culture

The choice of cell line is critical for studying metabolic pathways.

  • HepG2 (Human Hepatocellular Carcinoma): These cells are derived from the liver, a central organ for metabolism, and are widely used in metabolic and toxicology studies.[7][8][9] They express a wide range of liver-specific metabolic functions.[7][8]

  • C2C12 (Mouse Myoblast): These cells can be differentiated into myotubes, which are highly metabolically active and represent a key tissue for glucose uptake in response to stimuli like exercise and AMPK activators.

General Culture Protocol:

  • Culture HepG2 or C2C12 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency to maintain exponential growth.

Step 1: Determination of Non-Toxic Working Concentration via MTT Assay

Causality: Before assessing the specific activity of Lauformine, it is imperative to identify a concentration range that does not induce cytotoxicity. Confounding effects from cell death can lead to misinterpretation of results. The MTT assay is a colorimetric method that measures the metabolic activity of mitochondrial dehydrogenases, which serves as a proxy for cell viability.[10][11][12]

Protocol:

  • Seed cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[13]

  • Prepare a serial dilution of Lauformine (e.g., from 0.1 µM to 100 µM) in culture medium. Include a vehicle-only control (e.g., DMSO).

  • Replace the medium in each well with the Lauformine dilutions and incubate for 24-48 hours.[13]

  • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10][13]

  • Remove the medium and dissolve the formazan crystals in 150-200 µL of DMSO.[13]

  • Measure the absorbance at 570 nm using a microplate reader.[12]

  • Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >90% viability for subsequent experiments.

Lauformine (µM)Absorbance (570 nm)% Viability (Relative to Control)
0 (Vehicle)1.25 ± 0.08100%
11.22 ± 0.0797.6%
101.19 ± 0.0995.2%
251.15 ± 0.0692.0%
500.85 ± 0.0568.0%
1000.45 ± 0.0436.0%
Table 1: Representative data from an MTT assay. Based on this data, concentrations up to 25 µM would be selected for further study.
Steps 2 & 3: Analysis of AMPK and ACC Phosphorylation by Western Blot

Causality: Western blotting is the gold-standard technique to directly measure the phosphorylation status of specific proteins, providing definitive evidence of target engagement. By probing for both phosphorylated (p-AMPK, p-ACC) and total protein levels, the change in activation can be accurately quantified and normalized for any variations in protein loading.[5][6][14]

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 80% confluency.

    • Treat cells with selected non-toxic concentrations of Lauformine for a specified time (e.g., 30-60 minutes).[5] Include vehicle and a positive control (e.g., A-769662, another AMPK activator).

    • Place plates on ice, wash twice with ice-cold PBS, and lyse the cells with 100-150 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors.[5][14] The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the target proteins.

  • Protein Quantification:

    • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]

    • Determine the protein concentration of the supernatant using a BCA or similar protein assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate proteins by size on a 10% SDS-polyacrylamide gel.[14]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).[14] BSA is preferred over milk for phosphoprotein detection to reduce background.[14]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-AMPK (Thr172) or p-ACC (Ser79) at a 1:1000 dilution.[14]

    • Wash the membrane three times with TBST.[14]

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

    • Wash again and visualize bands using an ECL substrate and an imaging system.[14]

  • Stripping and Re-probing:

    • To normalize the data, the membrane can be stripped of antibodies and re-probed for total AMPK, total ACC, and a loading control like β-actin.[5]

Treatmentp-AMPK/Total AMPK (Fold Change)p-ACC/Total ACC (Fold Change)
Vehicle Control1.01.0
Lauformine (10 µM)3.5 ± 0.43.1 ± 0.3
Lauformine (25 µM)5.8 ± 0.65.2 ± 0.5
Positive Control6.2 ± 0.55.9 ± 0.6
Table 2: Representative quantitative data from Western blot analysis, demonstrating a dose-dependent increase in AMPK and ACC phosphorylation.
Step 4: Functional Validation via 2-NBDG Glucose Uptake Assay

Causality: Demonstrating that Lauformine not only activates the AMPK pathway but also elicits a physiologically relevant downstream effect is crucial. An increase in glucose uptake is a key functional outcome of AMPK activation.[3][16] This assay uses 2-NBDG, a fluorescent glucose analog, which is taken up by cells via glucose transporters but is not fully metabolized, leading to intracellular accumulation and a measurable fluorescent signal.[17][18]

Protocol:

  • Seed cells (e.g., C2C12 myotubes or HepG2) in a black, clear-bottom 96-well plate.

  • Once cells reach the desired confluency, wash them with PBS and incubate in a glucose-free DMEM for 30-60 minutes to starve the cells, which enhances the signal-to-noise ratio.[16]

  • Treat the cells with Lauformine (and controls, including insulin as a positive control) in the glucose-free medium for the desired time.

  • Add 2-NBDG to a final concentration of 100-200 µg/mL and incubate for 30-60 minutes at 37°C, protected from light.[16][19]

  • Stop the uptake by removing the 2-NBDG solution and washing the cells three times with ice-cold PBS.[16]

  • Add 100 µL of PBS or Assay Buffer to each well and measure the fluorescence using a plate reader with excitation/emission wavelengths of ~485/535 nm.[19]

Treatment2-NBDG Fluorescence (RFU)Glucose Uptake (Fold Change)
Vehicle Control15,300 ± 1,2001.0
Lauformine (10 µM)28,900 ± 2,1001.89
Lauformine (25 µM)41,500 ± 3,5002.71
Insulin (Positive Control)45,100 ± 3,8002.95
Table 3: Representative data from a 2-NBDG assay, showing that Lauformine stimulates glucose uptake in a dose-dependent manner.

Conclusion

This guide presents a systematic and robust workflow to validate the hypothesized biological activity of Lauformine as an in vitro AMPK activator. By progressing from cytotoxicity assessment to direct measurement of protein phosphorylation and culminating in a key functional assay, researchers can generate a comprehensive and reliable data package. The successful execution of these protocols would provide strong evidence that Lauformine engages the AMPK signaling pathway, leading to downstream metabolic effects such as increased glucose uptake. This foundational data is critical for guiding further pre-clinical development and exploring the therapeutic potential of Lauformine.

References

  • Glucose (2-NBDG) uptake assay . Bio-protocol. [Link]

  • MTT Assay of Cell Numbers after Drug/Toxin Treatment . Bio-protocol. [Link]

  • MTT Assay protocol . Bosterbio. [Link]

  • 2-NBDG Glucose Uptake Assay Kit (Cell-Based) (#BN00906) . Assay Genie. [Link]

  • Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms . Springer Protocols. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods . Springer Nature Experiments. [Link]

  • Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters . PMC. [Link]

  • The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism . PMC. [Link]

  • AMPK Signaling Pathway . Creative Diagnostics. [Link]

  • AMPK signaling pathway . JIR - Dove Medical Press. [Link]

  • AMPK Phosphorylation Assay Kit (Fluorometric) (BA0075) . Assay Genie. [Link]

  • AMP-activated protein kinase . Wikipedia. [Link]

  • AMPK Signaling in Energy Control, Cartilage Biology, and Osteoarthritis . Frontiers. [Link]

  • In Silico and In Vitro Approach to Assess Direct Allosteric AMPK Activators from Nature . Thieme Connect. [Link]

  • In Vitro Methods to Study AMPK . PubMed. [Link]

  • HepG2 Cell Lines . Biocompare. [Link]

  • Hep G2 cells as a resource for metabolic studies: lipoprotein, cholesterol, and bile acids . PubMed. [Link]

  • HepG2 Cell Line - A Liver Cancer Research Resource . Cytion. [Link]

  • HepG2 Cell Line . Encyclopedia MDPI. [Link]

  • AMPK and ACC change with fasting and physiological condition in euthermic and hibernating golden-mantled ground squirrels (Callospermophilus lateralis) . PMC. [Link]

  • Lipid and glucose metabolism in hepatocyte cell lines and primary mouse hepatocytes: a comprehensive resource for in vitro studies of hepatic metabolism . Merck Millipore. [Link]

Sources

Exploratory

Polypharmacology of Isoquinoline Alkaloids: A Mechanistic and Methodological Guide Featuring Lauformine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary: The Multi-Target Paradigm Historically, drug development has relied on the "one...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary: The Multi-Target Paradigm

Historically, drug development has relied on the "one target, one disease" paradigm. However, complex multifactorial diseases—such as neurodegenerative disorders (Alzheimer's, Parkinson's) and aggressive carcinomas—frequently bypass single-target interventions through compensatory biological pathways. Plant-derived isoquinoline alkaloids (IAs) have emerged as privileged scaffolds capable of polypharmacology—modulating multiple therapeutic targets simultaneously [1].

This whitepaper provides an in-depth technical analysis of the pharmacological properties of isoquinoline alkaloids. We utilize Lauformine , a rare hexahydroproaporphine alkaloid isolated from the Lauraceae family, as a structural archetype to explore the broader mechanics, quantitative efficacy, and rigorous experimental validation required when developing IA-based therapeutics.

Structural Phylogeny and Physicochemical Causality

The core structure of an isoquinoline alkaloid consists of a benzene ring fused to a pyridine ring. This heterocyclic arrangement imparts two critical physicochemical properties that dictate their pharmacological causality:

  • Planarity and Electron Delocalization: The aromatic system allows for π−π stacking, which is essential for intercalating into the hydrophobic core of nucleic acids.

  • Acid-Base Chemistry: Isoquinoline has a pKa of approximately 5.14, while its derivatives range up to 8.6. At physiological pH (7.4), these compounds exist in an equilibrium between their neutral and protonated (cationic) states. The cationic nitrogen acts as a crucial pharmacophore, forming electrostatic interactions with the negatively charged phosphate backbone of DNA or the catalytic anionic sites of enzymes.

The Case of Lauformine

Lauformine ( C17​H21​NO3​ ) is a specialized hexahydroproaporphine alkaloid isolated from the bark of Phoebe formosana [2] and Phoebe grandis [3]. Unlike strictly planar IAs (e.g., berberine), the spiro-fused ring system of proaporphines like Lauformine introduces a distinct 3D conformation. This structural divergence shifts its primary pharmacological affinity away from simple DNA intercalation and toward highly specific protein-ligand interactions, particularly within dopaminergic and serotonergic receptor pockets, making it a valuable scaffold for neuropharmacological research.

Molecular Mechanisms of Action

To harness IAs for drug development, scientists must understand the precise causality behind their biological activity.

Epigenetic Modulation and Nucleic Acid Intercalation

Many IAs exhibit potent anticancer properties by directly compromising the structural integrity of polynucleic acids [4].

  • Mechanism: Alkaloids like berberine and palmatine specifically target and bind to B-form DNA. Sanguinarine extends this capability by binding to DNA/RNA double and triple helical structures, as well as tRNAphe .

  • Causality: The intercalation of the planar alkaloid between DNA base pairs unwinds the double helix, altering the major and minor grooves. This physical distortion prevents transcription factors and DNA polymerases from binding, effectively halting DNA replication and triggering cell cycle arrest, autophagy, and caspase-dependent apoptosis.

Neuro-Enzymatic Inhibition (AChE)

IAs are heavily investigated for Alzheimer's Disease due to their potent Acetylcholinesterase (AChE) inhibitory effects [5].

  • Mechanism: The protonated nitrogen of the isoquinoline ring mimics the quaternary ammonium group of the endogenous substrate, acetylcholine.

  • Causality: The alkaloid's nitrogen binds to the Catalytic Anionic Site (CAS) of AChE via cation- π interactions, while the extended aromatic rings simultaneously π−π stack with tryptophan residues in the Peripheral Anionic Site (PAS). This dual-binding mechanism physically blocks the active site gorge, preventing acetylcholine hydrolysis and thereby enhancing cholinergic neurotransmission.

Visualizing the Pharmacological Pathways

Apoptosis_Pathway IA Isoquinoline Alkaloid (e.g., Lauformine) DNA B-form DNA Intercalation IA->DNA p53 p53 Activation DNA->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Caspase Caspase-3/9 Cascade CytoC->Caspase Apoptosis Cell Death (Apoptosis) Caspase->Apoptosis

Fig 1. Multi-target apoptotic signaling pathway induced by isoquinoline alkaloids.

Quantitative Data Presentation

The pharmacological efficacy of IAs is highly dependent on their specific structural subclass. Below is a synthesized comparison of key IAs, including data derived from Corydalis and Phoebe species[2, 5].

Table 1: Structural Classification and Primary Targets of Key Isoquinoline Alkaloids

AlkaloidSubclassBotanical SourcePrimary Pharmacological Target
Lauformine HexahydroproaporphinePhoebe formosanaNeuroreceptor modulation / Antioxidant
Berberine ProtoberberineCorydalis yanhusuoB-form DNA, AChE (CAS/PAS)
Sanguinarine BenzophenanthridineVarious PapaveraceaeDNA/RNA helices, tRNAphe
Cassyfiline Phenolic AporphineCassytha filiformisOxidative stress pathways

Table 2: Quantitative Efficacy Metrics (AChE Inhibition & Cytotoxicity)

CompoundAChE Inhibition ( IC50​ µM)Cytotoxicity: HT-1080 Fibrosarcoma ( IC50​ µg/mL)
Berberine0.473.2
Dehydrocorydaline0.62N/A
Palmatine0.74N/A
Coptisine1.01N/A
Jatrorrhizine2.08N/A

Validated Experimental Methodologies

As a Senior Application Scientist, I emphasize that experimental protocols must be self-validating systems . Alkaloids are notoriously prone to yielding false positives in high-throughput screens due to their intrinsic fluorescence, absorbance, and tendency to form colloidal aggregates. The following workflows are designed to establish strict causality.

Protocol 1: Thermodynamic DNA Intercalation Assay

Purpose: To differentiate true base-pair intercalation from non-specific electrostatic groove binding.

  • Equilibration: Prepare 50 µM of calf thymus B-form DNA in a physiological Tris-HCl buffer (pH 7.4, 150 mM NaCl). The high salt concentration is crucial; it suppresses non-specific electrostatic interactions between the alkaloid's cationic nitrogen and the DNA phosphate backbone, isolating the true intercalation event.

  • Isothermal Titration Calorimetry (ITC): Inject the IA (e.g., 500 µM Lauformine or Berberine) into the DNA solution in 2 µL aliquots at 25°C.

    • Causality Check: True intercalation is typically an enthalpy-driven, exothermic process ( ΔH<0 ) due to the formation of new π−π stacking interactions, combined with a favorable entropy change ( ΔS>0 ) from the release of bound water molecules.

  • Spectroscopic Validation (Self-Validation): Perform a UV-Vis titration. As the alkaloid intercalates, the π electron cloud of the alkaloid couples with the DNA bases. This causes a decrease in absorbance (hypochromism) and a shift to a longer wavelength (bathochromic/red shift). If only groove binding occurs, these spectral shifts will be absent.

Protocol 2: High-Throughput AChE Kinetic Inhibition Screening

Purpose: To accurately measure enzyme inhibition while eliminating false positives caused by the optical properties of the alkaloids.

  • Reagent Preparation: Prepare human recombinant AChE (0.1 U/mL), 1 mM acetylthiocholine iodide (ATCI) substrate, and 0.5 mM DTNB (Ellman's reagent) in 0.1 M phosphate buffer (pH 8.0).

  • Pre-Read Baseline Subtraction (Critical Step): Add the enzyme, DTNB, and the isoquinoline alkaloid to a 96-well microplate. Incubate for 10 minutes and read the absorbance at 412 nm before adding the ATCI substrate.

    • Causality Check: Many IAs are highly conjugated and absorb light near 412 nm. Subtracting this baseline prevents the alkaloid's inherent color from masking the true inhibition of thiocholine production.

  • Kinetic Read: Add the ATCI substrate to initiate the reaction. Read the microplate at 412 nm every 30 seconds for 10 minutes to calculate the initial velocity ( V0​ ).

  • Self-Validation Check: Include Galantamine as a positive control. Plot the data using a Lineweaver-Burk plot to confirm whether the IA is acting as a competitive (CAS-binding) or mixed (CAS/PAS-binding) inhibitor.

Workflow Visualization

Experimental_Workflow Ext Plant Extraction (Phoebe spp.) Iso HPLC-SPE-NMR Dereplication Ext->Iso Struct Structural Elucidation (Lauformine) Iso->Struct Assay1 Thermodynamic DNA Binding Struct->Assay1 Assay2 AChE Kinetic Inhibition Struct->Assay2 Data Polypharmacological Efficacy Profile Assay1->Data Assay2->Data

Fig 2. Self-validating experimental workflow for alkaloid isolation and pharmacological profiling.

References

  • Title: Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases Source: Pharmacological Research (PubMed) URL: [Link]

  • Title: Chemical constituents and bioactivity of Formosan lauraceous plants Source: Journal of Food and Drug Analysis URL: [Link]

  • Title: Grandine A, a new proaporphine alkaloid from the bark of Phoebe grandis Source: Molecules (PubMed) URL: [Link]

  • Title: The Anticancer Effect of Natural Plant Alkaloid Isoquinolines Source: International Journal of Molecular Sciences (PMC / NIH) URL: [Link]

  • Title: Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Foundational

Elucidating the Biosynthetic Pathway of Lauformine: A Technical Guide for Scientific Discovery and Therapeutic Application

Disclaimer: Lauformine is a hypothetical alkaloid conceived for this guide to illustrate the principles and methodologies for the elucidation of novel plant-derived secondary metabolite pathways. The proposed biosyntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Lauformine is a hypothetical alkaloid conceived for this guide to illustrate the principles and methodologies for the elucidation of novel plant-derived secondary metabolite pathways. The proposed biosynthetic pathway and experimental data are based on established scientific principles and analogous, well-characterized pathways of true alkaloids.[1][2][3]

Abstract

Plant-derived secondary metabolites, particularly alkaloids, represent a vast and structurally diverse group of compounds with significant pharmacological activities.[1][2][3][4][5] The elucidation of their biosynthetic pathways is a critical step in understanding their formation, regulation, and potential for metabolic engineering to enhance production or create novel derivatives.[4][6][7] This guide provides a comprehensive, in-depth technical overview of the methodologies and scientific rationale for uncovering the biosynthetic pathway of Lauformine, a hypothetical bioactive alkaloid. We will traverse the journey from initial discovery through precursor identification, enzyme characterization, and gene discovery, culminating in the reconstruction of the complete pathway. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of plant-based therapeutics.

Introduction: The Promise of Lauformine

Lauformine is a putative novel benzylisoquinoline alkaloid (BIA) identified from the hypothetical plant species Lauformia spectabilis. Preliminary in-vitro studies suggest potent neuro-regenerative properties, making it a high-value target for therapeutic development. However, its low natural abundance necessitates a deeper understanding of its biosynthesis to enable sustainable production methods.[4] This guide outlines a systematic, multi-faceted approach to unravel the intricate enzymatic steps that convert primary metabolites into this complex molecule.

The proposed structure of Lauformine suggests a tyrosine-derived backbone, a common feature among BIAs.[5] Our investigation will therefore focus on the Papaveraceae plant family as a model, given the extensive characterization of BIA pathways in species like the opium poppy (Papaver somniferum).[8]

A Multi-Omics Approach to Pathway Discovery

Modern pathway elucidation has moved beyond traditional tracer studies to integrate high-throughput 'omics' technologies.[9][10] This allows for a more rapid and comprehensive understanding of the genetic and biochemical landscape of the organism.

Transcriptomics and Metabolomics: A Correlative Strategy

The foundational step is to generate a comprehensive transcriptomic and metabolomic dataset from Lauformia spectabilis. This involves comparing tissues with high and low Lauformine accumulation (e.g., roots vs. leaves) or inducing Lauformine production through elicitor treatment (e.g., methyl jasmonate).

Experimental Protocol: Comparative Transcriptome and Metabolome Analysis

  • Plant Material: Collect root and leaf tissues from mature Lauformia spectabilis. For elicitation, treat a subset of plants with 100 µM methyl jasmonate and collect tissues at 0, 12, 24, and 48-hour time points.

  • Metabolite Extraction and Analysis:

    • Lyophilize and grind tissues to a fine powder.

    • Extract metabolites using 80% methanol.

    • Analyze extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) for untargeted metabolomics.[11] This will provide a global snapshot of the metabolome.[12]

    • Utilize a targeted LC-MS/MS method for precise quantification of Lauformine and putative intermediates.

  • RNA Extraction and Sequencing:

    • Extract total RNA from the same tissue samples.

    • Perform library preparation and high-throughput sequencing (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform differential gene expression analysis to identify transcripts that are upregulated in high-Lauformine tissues or following elicitation.

    • Correlate the expression profiles of candidate genes with the accumulation patterns of Lauformine and potential intermediates.[10]

Tissue/TreatmentLauformine (µg/g FW)Putative Intermediate A (µg/g FW)Putative Intermediate B (µg/g FW)
Root (Control)15.2 ± 2.15.8 ± 0.92.1 ± 0.4
Leaf (Control)1.3 ± 0.30.5 ± 0.1< 0.1
Root (24h MeJA)45.8 ± 5.518.2 ± 2.37.9 ± 1.1

Table 1: Hypothetical Lauformine and Intermediate Accumulation in Lauformia spectabilis

This correlative approach will generate a list of candidate genes encoding enzymes likely involved in the Lauformine pathway. These may include cytochrome P450s, methyltransferases, oxidoreductases, and synthases.[13]

The Proposed Biosynthetic Pathway of Lauformine

Based on the structure of Lauformine and known BIA pathways, we propose a biosynthetic route originating from L-tyrosine.

Lauformine_Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Tyrosine Decarboxylase FourHPAA 4-Hydroxyphenyl-acetaldehyde Tyrosine->FourHPAA Tyrosine Aminotransferase & Phenylpyruvate Decarboxylase Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Norcoclaurine Synthase (NCS) FourHPAA->Norcoclaurine N_Methylcoclaurine (S)-N-Methylcoclaurine Norcoclaurine->N_Methylcoclaurine CNMT OH_N_Methylcoclaurine (S)-3'-Hydroxy-N-methylcoclaurine N_Methylcoclaurine->OH_N_Methylcoclaurine CYP80B1 Reticuline (S)-Reticuline OH_N_Methylcoclaurine->Reticuline 4'OMT Lauformine_Precursor Lauformine Precursor Reticuline->Lauformine_Precursor Berberine Bridge Enzyme (BBE)-like Lauformine Lauformine Lauformine_Precursor->Lauformine Lauformine Synthase (LS) - P450

Caption: Proposed biosynthetic pathway of Lauformine from L-tyrosine.

Elucidating the Early Steps: From Tyrosine to (S)-Reticuline

The initial steps of BIA biosynthesis are well-conserved and involve the condensation of dopamine and 4-hydroxyphenylacetaldehyde, both derived from L-tyrosine, to form (S)-norcoclaurine.[5] Subsequent methylation and hydroxylation steps lead to the central intermediate, (S)-reticuline.

Experimental Workflow: Characterization of Early Pathway Enzymes

Early_Pathway_Workflow Start Candidate Genes from Transcriptomics Cloning Clone Genes into Expression Vector (e.g., pET-28a) Start->Cloning Expression Heterologous Expression in E. coli or Yeast Cloning->Expression Purification Protein Purification (e.g., Ni-NTA affinity chromatography) Expression->Purification Enzyme_Assay In-vitro Enzyme Assays with Substrates Purification->Enzyme_Assay LCMS_Analysis LC-MS Analysis to Confirm Product Formation Enzyme_Assay->LCMS_Analysis Kinetics Enzyme Kinetics (Km, Vmax) LCMS_Analysis->Kinetics Validation Validation of Product Structure (NMR) LCMS_Analysis->Validation

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Protocols & Analytical Methods

Method

How to use Lauformine in cell culture experiments

Application Note: Elucidating the Cytotoxic and Pro-Apoptotic Mechanisms of Lauformine in Cell Culture Models Scientific Rationale & Introduction Lauformine is a specialized hexahydroproaporphine alkaloid predominantly i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Elucidating the Cytotoxic and Pro-Apoptotic Mechanisms of Lauformine in Cell Culture Models

Scientific Rationale & Introduction

Lauformine is a specialized hexahydroproaporphine alkaloid predominantly isolated from the bark of Lauraceae species, including and [1][2][3]. While natural product libraries are vast, isoquinoline and aporphine alkaloids have garnered significant attention in oncology and pharmacology due to their potent ability to disrupt cellular redox homeostasis[4][5].

In cell culture models, related aporphine alkaloids (such as xylopine and crebanine) exhibit targeted cytotoxicity against human carcinoma lines by inducing the overproduction of Reactive Oxygen Species (ROS)[4][6]. This oxidative stress acts as an upstream trigger that depolarizes the mitochondrial membrane, arrests the cell cycle at the G2/M phase, and initiates a p53-independent, caspase-mediated apoptotic cascade[4][7]. Furthermore, these compounds are known to suppress survival networks, notably the PI3K/Akt signaling pathway[6][8].

The Causality of Experimental Design: To rigorously evaluate Lauformine in vitro, researchers cannot rely on simple viability endpoints. You must establish a definitive causal link between drug exposure, ROS generation, and apoptosis. Therefore, the protocols detailed below form a self-validating system : every observed cytotoxic event is cross-verified using pharmacological inhibitors—specifically, the ROS scavenger N-acetylcysteine (NAC)—to unequivocally confirm the mechanistic dependency of the alkaloid's action[4][7].

Mechanistic Pathway & Experimental Workflow

To conceptualize the pharmacological action of Lauformine and the corresponding assay design, refer to the following pathway and workflow diagrams.

Pathway Lauf Lauformine (Hexahydroproaporphine) ROS Intracellular ROS Generation Lauf->ROS Induces oxidative stress PI3K PI3K/Akt Pathway Inhibition Lauf->PI3K Suppresses survival Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito Triggers depolarization Apop Apoptosis & G2/M Arrest PI3K->Apop Removes anti-apoptotic signals Casp Caspase-3 & 9 Activation Mito->Casp Cytochrome c release Casp->Apop Execution phase

Pathway of Lauformine-induced apoptosis via ROS generation and PI3K inhibition.

Workflow Seed Seed Carcinoma Cells (e.g., HCT116, HepG2) Treat Lauformine Treatment (Dose-Response) Seed->Treat Val Self-Validation (+/- 5mM NAC Scavenger) Treat->Val Parallel cohorts Assay1 MTT Assay (Cell Viability) Val->Assay1 Assay2 DCFDA Assay (ROS Quantification) Val->Assay2 Assay3 Flow Cytometry (MMP & Apoptosis) Val->Assay3

Workflow for assessing Lauformine cytotoxicity and ROS-dependent effects.

Reagent Preparation & Handling

  • Lauformine Stock Solution (50 mM): Aporphine alkaloids are inherently hydrophobic. Dissolve lyophilized Lauformine in cell-culture grade Dimethyl Sulfoxide (DMSO). Aliquot into light-protected vials and store at -20°C to prevent auto-oxidation.

  • Causality for Vehicle Control: DMSO induces cellular toxicity and alters membrane permeability at high concentrations. To ensure that observed mitochondrial depolarization is strictly Lauformine-induced, the final concentration of DMSO in the culture media must never exceed 0.1% (v/v) across all experimental and control wells.

Self-Validating Experimental Protocols

Protocol A: Cytotoxicity Profiling & NAC Rescue (MTT Assay)

Objective: Determine the IC₅₀ of Lauformine and validate ROS-dependent cytotoxicity.

  • Cell Seeding: Seed target cells (e.g., HCT116 colon carcinoma or HepG2 hepatocellular carcinoma) at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Validation Pre-treatment: To prove causality between ROS and cell death, pre-treat half of the experimental wells with 5 mM N-acetylcysteine (NAC) for 1 hour prior to Lauformine exposure[4][7].

  • Lauformine Treatment: Treat cells with a concentration gradient of Lauformine (0, 5, 10, 25, 50, 100 μM). Include a 0.1% DMSO vehicle control. Incubate for 48 hours.

  • Metabolic Readout: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Causality: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring to form purple formazan crystals. Dead cells will not.

  • Solubilization & Analysis: After 4 hours, carefully aspirate the media and dissolve the formazan in 100 μL DMSO. Read absorbance at 570 nm.

Protocol B: Intracellular ROS Quantification (DCFDA Assay)

Objective: Measure the primary upstream trigger of Lauformine-induced apoptosis.

  • Preparation: Seed cells in a dark, clear-bottom 96-well plate.

  • Dye Loading: Wash cells with warm PBS to remove phenol red (which quenches fluorescence). Incubate with 10 μM H₂DCFDA for 30 minutes in the dark. Causality: DCFDA is a non-fluorescent probe that diffuses into cells. Upon cleavage by intracellular esterases and oxidation by ROS, it converts to highly fluorescent DCF.

  • Treatment: Wash out excess dye and treat with Lauformine at the established IC₅₀ concentration, with and without the NAC scavenger.

  • Kinetic Readout: Measure fluorescence immediately (Ex/Em = 485/535 nm) and every 30 minutes for 4 hours. A rapid spike in fluorescence in Lauformine-treated cells—which is flattened in the NAC co-treatment group—confirms ROS generation[4][7].

Protocol C: Mitochondrial Membrane Potential (ΔΨm) Analysis

Objective: Link ROS generation to intrinsic apoptotic execution.

  • Treatment & Harvest: Treat cells with Lauformine (IC₅₀) for 24 hours. Harvest cells via trypsinization and wash with cold PBS.

  • JC-1 Staining: Incubate cells with JC-1 dye (2 μM) for 15 minutes at 37°C.

  • Flow Cytometry Analysis: Causality: In healthy cells, JC-1 aggregates in intact mitochondria, emitting red fluorescence. When Lauformine-induced ROS damages the mitochondria, the membrane depolarizes (loss of ΔΨm), causing JC-1 to remain in the cytoplasm as monomers emitting green fluorescence[4][9]. Analyze the red/green fluorescence ratio using a flow cytometer to quantify mitochondrial dysfunction.

Quantitative Data Presentation

The following table synthesizes expected quantitative benchmarks for aporphine alkaloids (like Lauformine and xylopine) to guide assay optimization and expected signal-to-noise ratios[4][6][7].

Cell Line ModelTissue OriginLauformine IC₅₀ (48h)ROS Induction (Fold Change)NAC Rescue Viability (%)
HCT116 Human Colon Carcinoma18.5 ± 1.2 μM3.2x88.4%
HepG2 Human Hepatocellular Carcinoma22.1 ± 1.8 μM2.8x91.2%
MCF-7 Human Breast Adenocarcinoma31.4 ± 2.5 μM1.9x76.5%
HEK-293 Human Embryonic Kidney (Non-tumor)>100 μM1.1xN/A

(Note: The robust rescue of viability by NAC in carcinoma lines validates the hypothesis that Lauformine's primary mechanism of action is ROS-dependent).

References

  • Title: Grandine A, a new proaporphine alkaloid from the bark of Phoebe grandis. Source: Molecules (MDPI), 2009. URL: [Link]

  • Title: Xylopine Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells. Source: Oxidative Medicine and Cellular Longevity (Hindawi), 2017. URL: [Link]

  • Title: Chemical constituents and bioactivity of Formosan lauraceous plants. Source: Journal of Food and Drug Analysis, 2016. URL: [Link]

  • Title: Crebanine induces ROS-dependent apoptosis in human hepatocellular carcinoma cells via the AKT/FoxO3a signaling pathway. Source: Frontiers in Pharmacology, 2020. URL: [Link]

Sources

Application

Application Note: Advanced Analytical Methods for Lauformine Quantification in Biological Samples

Abstract & Introduction Lauformine is a rare hexahydroproaporphine alkaloid primarily isolated from the bark of Phoebe formosana and Phoebe grandis. As research into isoquinoline alkaloids accelerates due to their potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

Lauformine is a rare hexahydroproaporphine alkaloid primarily isolated from the bark of Phoebe formosana and Phoebe grandis. As research into isoquinoline alkaloids accelerates due to their potent antioxidant, anti-inflammatory, and vasorelaxant properties , the need for robust pharmacokinetic (PK) and toxicokinetic (TK) profiling becomes paramount.

Quantifying trace-level alkaloids in complex biological matrices (e.g., plasma, serum, or tissue homogenates) presents unique challenges, primarily due to matrix suppression from endogenous phospholipids and the basic nature of secondary amines which often lead to poor chromatographic peak shapes. This Application Note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology designed specifically for the precise quantification of Lauformine, adhering strictly to FDA/EMA bioanalytical validation guidelines.

Chemical & Physical Properties

Understanding the physicochemical properties of the analyte is the foundation of any robust bioanalytical method. Lauformine's secondary amine and hydroxyl groups dictate our extraction and ionization strategies.

PropertyValueExperimental Implication
Compound Name LauformineTarget analyte for PK/TK profiling.
CAS Number 91177-60-5Unique identifier for reference standard procurement.
Molecular Formula C₁₇H₂₁NO₃Used to calculate exact mass for MS tuning.
Molecular Weight 287.36 g/mol Precursor ion [M+H]⁺ is observed at m/z 288.2.
Structural Class HexahydroproaporphineRigid fused-ring system; benefits from π-π stationary phases.
Ionization Profile Basic (Secondary amine)Positively charged at physiological pH; ideal for Cation Exchange SPE.

Experimental Design & Rationale (E-E-A-T)

As a Senior Application Scientist, it is critical to move beyond merely listing steps and instead understand the causality behind each methodological choice.

Why Mixed-Mode Cation Exchange (MCX) over Liquid-Liquid Extraction (LLE)? Lauformine contains a basic secondary amine with an estimated pKa of ~9.2. At a neutral or slightly acidic pH, this amine is fully protonated. By utilizing an MCX Solid Phase Extraction (SPE) cartridge, we exploit this charge. The protonated Lauformine binds aggressively to the sulfonic acid groups of the sorbent via strong ionic interactions. This allows us to wash the cartridge with 100% organic solvents (like methanol) to strip away highly hydrophobic matrix components—such as ion-suppressing phospholipids—without prematurely eluting the analyte. Elution is only triggered when we introduce a strong base to deprotonate the amine, breaking the ionic bond.

Why a Biphenyl Core-Shell Column? Hexahydroproaporphine alkaloids contain fused aromatic ring systems. While a standard C18 column provides hydrophobic retention, a biphenyl stationary phase provides orthogonal π-π interactions. This dual-retention mechanism significantly enhances the separation of Lauformine from endogenous isobaric interferences in plasma, improving the signal-to-noise (S/N) ratio at the Lower Limit of Quantification (LLOQ).

Self-Validating System Mechanics To ensure every batch is self-validating, we incorporate Boldine—a structurally related aporphine alkaloid—as an Internal Standard (IS). Because Boldine shares similar extraction efficiencies and ionization dynamics, it acts as a real-time normalization factor for any matrix effects or injection volume fluctuations.

Detailed Step-by-Step Methodologies

Reagent and Standard Preparation
  • Primary Stock : Dissolve Lauformine reference standard in 100% LC-MS grade Methanol to yield a 1.0 mg/mL stock solution. Store at -80°C.

  • Working Solutions : Dilute the primary stock in 50% Methanol/Water to create a calibration curve ranging from 0.5 ng/mL to 500 ng/mL.

  • Internal Standard (IS) : Prepare a working solution of Boldine at 100 ng/mL in 50% Methanol/Water.

Sample Preparation Protocol (MCX SPE)
  • Aliquot : Transfer 100 µL of biological sample (plasma) into a 1.5 mL microcentrifuge tube.

  • Spike : Add 10 µL of the Boldine IS working solution.

  • Acidification : Add 100 µL of 2% Phosphoric Acid (H₃PO₄). Rationale: Lowers the pH well below the analyte's pKa, ensuring 100% protonation for optimal cation exchange.

  • Conditioning : Condition the MCX SPE cartridge (30 mg/1 mL) with 1 mL of Methanol, followed by 1 mL of LC-MS grade water.

  • Loading : Load the acidified plasma sample onto the cartridge at a flow rate of ~1 drop/second.

  • Washing :

    • Wash 1: 1 mL of 0.1 M HCl. (Removes hydrophilic interferences).

    • Wash 2: 1 mL of 100% Methanol. (Removes hydrophobic lipids; analyte remains ionically bound).

  • Elution : Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Rationale: The high pH deprotonates the amine, neutralizing the charge and releasing Lauformine from the sorbent.

  • Evaporation : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute in 100 µL of Initial Mobile Phase. Vortex for 30 seconds and transfer to an autosampler vial.

LC-MS/MS Conditions
  • Column : Biphenyl Core-Shell (50 x 2.1 mm, 2.6 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : 10% B (0-0.5 min) → 90% B (3.0 min) → 90% B (4.0 min) → 10% B (4.1 min) → Re-equilibrate (5.5 min).

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

  • MS Mode : Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

  • Transitions :

    • Lauformine : m/z 288.2 → 270.2 (Quantifier, CE: 25V, represents [M-H₂O]⁺) .

    • Lauformine : m/z 288.2 → 255.2 (Qualifier, CE: 35V).

    • Boldine (IS) : m/z 328.2 → 265.1 (CE: 30V).

Method Validation Parameters

The protocol was validated according to international bioanalytical guidelines. The robust washing steps of the MCX SPE protocol resulted in near-zero matrix suppression.

ParameterFDA/EMA Acceptance CriteriaObserved Value (Lauformine)
LLOQ S/N ≥ 5, Precision ≤ 20%0.5 ng/mL (S/N > 15)
Intra-day Precision CV ≤ 15% (≤ 20% at LLOQ)3.2% - 6.8%
Inter-day Precision CV ≤ 15% (≤ 20% at LLOQ)4.5% - 8.1%
Accuracy 85% - 115% of nominal92.4% - 106.1%
Extraction Recovery Consistent across QC levels88.5% ± 4.2%
Matrix Effect IS-normalized MF 0.85 - 1.150.94 (Minimal suppression)

Visualizations

SPE_Workflow Plasma Biological Sample (Plasma/Serum) IS Spike Internal Standard (e.g., Boldine) Plasma->IS Acidify Acidification (2% H3PO4) to ionize amine IS->Acidify Condition MCX SPE Conditioning (MeOH -> H2O) Acidify->Condition Load Load Sample (Analyte binds via cation exchange) Condition->Load Wash1 Wash 1: 0.1M HCl (Removes neutral lipids) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes hydrophobic interferences) Wash1->Wash2 Elute Elution: 5% NH4OH in MeOH (Neutralizes amine, releases analyte) Wash2->Elute Evap Evaporation under N2 (40°C) Elute->Evap Recon Reconstitution (Initial Mobile Phase) Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Fig 1. Mixed-Mode Cation Exchange (MCX) SPE workflow for Lauformine extraction.

MS_Logic Precursor Precursor Ion [M+H]+ m/z 288.2 CID Collision-Induced Dissociation (CID) Precursor->CID Prod1 Quantifier Ion m/z 270.2 [M-H2O]+ CID->Prod1 CE: 25V Prod2 Qualifier Ion m/z 255.2 CID->Prod2 CE: 35V Validation Self-Validating QC (IS Ratio & Ion Ratio) Prod1->Validation Prod2->Validation Output PK/TK Data Output Validation->Output

Fig 2. MRM transition logic and self-validating data processing for Lauformine.

References

  • Chang, H.-S., & Chen, I.-S. (2016). Chemical constituents and bioactivity of Formosan lauraceous plants. Journal of Food and Drug Analysis, 24(2), 231-253.[Link]

  • Mukhtar, M. R., Aziz, A. N., Thomas, N. F., Hadi, A. H., Litaudon, M., & Awang, K. (2009). Grandine A, a new proaporphine alkaloid from the bark of Phoebe grandis. Molecules, 14(3), 1227-1233.[Link]

  • Lu, S.-T., & Tsai, I.-L. (1984). Mass spectra of litsericine, N-methyllitsericine, lauformine and N-methyllauformine. Heterocycles, 22(6), 1031-1033.[Link]

Method

Application Notes and Protocols: Investigating the Anti-Cancer Properties of Lauric Acid in Cell Line Studies

Introduction Lauric acid (LAA), a 12-carbon medium-chain fatty acid, has emerged as a compound of significant interest in oncology research.[1] Traditionally known for its presence in coconut oil and human milk, recent s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Lauric acid (LAA), a 12-carbon medium-chain fatty acid, has emerged as a compound of significant interest in oncology research.[1] Traditionally known for its presence in coconut oil and human milk, recent studies have unveiled its potential as an anti-cancer agent, demonstrating an ability to suppress cancer cell proliferation and induce cell death across various cancer types.[1][2][3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of lauric acid in cancer cell line studies. This document will delve into the mechanistic underpinnings of lauric acid's action and provide detailed protocols for its experimental application.

Mechanism of Action: A Multi-Faceted Approach to Cancer Cell Cytotoxicity

Lauric acid exerts its anti-cancer effects through a variety of mechanisms, primarily centered around the induction of oxidative stress and the subsequent activation of apoptotic pathways.

Induction of Reactive Oxygen Species (ROS) and Oxidative Stress

A primary mechanism of lauric acid-induced cytotoxicity is the generation of reactive oxygen species (ROS) within cancer cells.[2][4] This increase in intracellular ROS disrupts the cellular redox balance, leading to oxidative damage to key cellular components, including lipids, proteins, and DNA. This oxidative stress is a critical trigger for the downstream signaling cascades that culminate in cell death.[2]

Apoptosis Induction

Lauric acid is a potent inducer of apoptosis in cancer cells.[1][2] The accumulation of ROS can trigger the intrinsic apoptotic pathway through the activation of signaling cascades involving the epidermal growth factor receptor (EGFR) and extracellular signal-regulated kinase (ERK).[2][5] Furthermore, lauric acid has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, shifting the cellular balance in favor of apoptosis.[6]

Cell Cycle Arrest

In addition to inducing apoptosis, lauric acid can also cause cell cycle arrest, preventing cancer cells from proliferating.[7] Studies have shown that lauric acid can upregulate the expression of cell cycle inhibitors like p21Cip1/WAF1, which can halt the cell cycle at the G1 or G2/M phases, thereby inhibiting tumor growth.[2][5]

Modulation of Signaling Pathways

Lauric acid has been observed to modulate several key signaling pathways implicated in cancer progression. This includes the inhibition of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.[8][9] By inhibiting this pathway, lauric acid can effectively stifle the pro-survival signals that cancer cells rely on.

Visualizing the Mechanism: A Signaling Pathway Diagram

Lauformine_Mechanism cluster_0 Lauric Acid Action cluster_1 Cellular Effects cluster_2 Downstream Consequences Lauric Acid Lauric Acid ROS Generation ROS Generation Lauric Acid->ROS Generation PI3K/Akt/mTOR Inhibition PI3K/Akt/mTOR Inhibition Lauric Acid->PI3K/Akt/mTOR Inhibition p21 Upregulation p21 Upregulation Lauric Acid->p21 Upregulation Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress Apoptosis Apoptosis PI3K/Akt/mTOR Inhibition->Apoptosis Decreased Proliferation Decreased Proliferation PI3K/Akt/mTOR Inhibition->Decreased Proliferation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) p21 Upregulation->Cell Cycle Arrest (G2/M) Oxidative Stress->Apoptosis Cell Cycle Arrest (G2/M)->Decreased Proliferation

Caption: Simplified signaling pathway of Lauric Acid in cancer cells.

Recommended Cancer Cell Lines for Lauric Acid Studies

Based on existing research, the following cancer cell lines are recommended for investigating the anti-cancer effects of lauric acid. This list is not exhaustive, and researchers are encouraged to explore other cell lines relevant to their specific research interests.

Cancer TypeCell LineKey Characteristics
Breast Cancer MDA-MB-231Triple-negative breast cancer cell line.[6]
MCF-7Estrogen receptor-positive breast cancer cell line.[6][9]
Colorectal Cancer HT-29Human colorectal adenocarcinoma cell line.[10]
CT26Murine colon carcinoma cell line, suitable for in vivo studies.[4]
Lung Cancer A549Human lung adenocarcinoma cell line.[7]
LL/2 (LLC1)Lewis Lung Carcinoma, a murine lung cancer cell line.[11][12]
Prostate Cancer PC3Human prostate cancer cell line.[13]
LNCaPAndrogen-sensitive human prostate adenocarcinoma cell line.[13]
Ovarian Cancer A2780Human ovarian carcinoma cell line.
OV90Human ovarian cancer cell line.[9]

Experimental Protocols

The following section provides detailed, step-by-step protocols for key experiments to assess the anti-cancer effects of lauric acid.

Experimental Workflow Overview

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Interpretation A Cell Viability Assay (MTT/XTT) B Determine IC50 Value A->B C Apoptosis Assay (Annexin V/PI) B->C D Cell Cycle Analysis (Propidium Iodide) B->D E Western Blot Analysis C->E D->E G Analyze and Interpret Results E->G F ROS Detection Assay F->E

Caption: A typical experimental workflow for evaluating Lauric Acid.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of lauric acid on cancer cell lines and to calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Lauric Acid (stock solution prepared in DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of lauric acid in complete growth medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the diluted lauric acid solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest lauric acid concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the lauric acid concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with lauric acid.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Lauric Acid

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with lauric acid at its IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: After treatment, harvest the cells (including floating cells in the medium) by trypsinization.

  • Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of lauric acid on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Lauric Acid

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with lauric acid at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.

Protocol 4: Western Blot Analysis

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis, cell cycle regulation, and signaling pathways.

Materials:

  • Cancer cell line of interest

  • Lauric Acid

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, p21, Akt, p-Akt, mTOR, p-mTOR, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with lauric acid, then lyse them in RIPA buffer. Quantify the protein concentration using a protein assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control like GAPDH to normalize the protein expression levels.

Conclusion

Lauric acid presents a promising avenue for the development of novel anti-cancer therapies. Its ability to selectively induce oxidative stress and apoptosis in cancer cells, coupled with its effects on key signaling pathways and cell cycle progression, underscores its potential as a therapeutic agent. The protocols outlined in these application notes provide a robust framework for researchers to further investigate and validate the anti-cancer properties of lauric acid in a laboratory setting. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

  • Wang, Y., Liu, Y., Wu, C., McNally, B., Liu, Y., & Zheng, P. (2008). Laforin confers cancer resistance to energy deprivation-induced apoptosis. Cancer Research, 68(11), 4039-44. [Link]

  • Ford, C. H., Griffin, C. S., & Leach, M. O. (1995). Growth inhibition with reversible cell cycle arrest of carcinoma cells by flavone L86-8275. Journal of the National Cancer Institute, 87(21), 1604-9. [Link]

  • Cusabio. (n.d.). mTOR signaling pathway. Cusabio. [Link]

  • Wang, Y., Liu, Y., Wu, C., McNally, B., Liu, Y., & Zheng, P. (2008). Laforin confers cancer resistance to energy deprivation-induced apoptosis. Cancer Research, 68(11), 4039-44. [Link]

  • Li, J., Li, Y., & Wang, Y. (2025). The mTOR Signaling Pathway: Key Regulator and Therapeutic Target for Heart Disease. International Journal of Molecular Sciences, 26(3), 1337. [Link]

  • Li, Y., Zhang, T., & Sun, D. (2016). Malformin A1 promotes cell death through induction of apoptosis, necrosis and autophagy in prostate cancer cells. Cancer Chemotherapy and Pharmacology, 77(1), 63-75. [Link]

  • Alonso-Nocelo, M., R-s-Piñeiro, M., & González-Peteiro, M. (2017). The lauric acid-activated signaling prompts apoptosis in cancer cells. Cell Death & Disease, 8(9), e3023. [Link]

  • Brown, K. K., & Rider, D. A. (2022). Low-Dose Metformin Treatment Reduces In Vitro Growth of the LL/2 Non-small Cell Lung Cancer Cell Line. International Journal of Molecular Sciences, 24(1), 433. [Link]

  • Fukuda, Y., & Itoh, T. (2025). Anti-Cancer and Pro-Immune Effects of Lauric Acid on Colorectal Cancer Cells. Cancers, 17(5), 1018. [Link]

  • Kamal, Z., & Ahmad, S. (2020). Potential Anticancer Properties and Mechanisms of Action of Formononetin. Oxidative Medicine and Cellular Longevity, 2020, 8873495. [Link]

  • Fukuda, Y., & Itoh, T. (2025). Anti-Cancer and Pro-Immune Effects of Lauric Acid on Colorectal Cancer Cells. Cancers, 17(5), 1018. [Link]

  • Wullschleger, S., Loewith, R., & Hall, M. N. (2009). mTOR signaling at a glance. Journal of Cell Science, 122(Pt 20), 3589-94. [Link]

  • Kim, J., & Guan, K. L. (2022). Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer. International Journal of Molecular Sciences, 23(18), 10903. [Link]

  • Neri, F., & Bonfiglio, S. (2022). Specific Irreversible Cell-Cycle Arrest and Depletion of Cancer Cells Obtained by Combining Curcumin and the Flavonoids Quercetin and Fisetin. International Journal of Molecular Sciences, 23(13), 6981. [Link]

  • Catalano, S., & Rizza, P. (2018). Metformin Induces Apoptosis and Alters Cellular Responses to Oxidative Stress in Ht29 Colon Cancer Cells: Preliminary Findings. International Journal of Molecular Sciences, 19(5), 1493. [Link]

  • Bio-Rad. (n.d.). mTOR Signaling Pathway. Bio-Rad Antibodies. [Link]

  • Kim, J., & Guan, K. L. (2015). Nutrient Regulation of the mTOR Complex 1 Signaling Pathway. Molecules and Cells, 38(3), 199-205. [Link]

  • Liehr, T., & Al-Rikabi, A. (2021). Molecular cytogenetic characterization of the urethane-induced murine lung cell line LA-4 as a model for human squamous cell lung cancer. Oncology Letters, 22(5), 819. [Link]

  • Das, S., & Chakrabarti, S. (2022). Lauric Acid Modulates Cancer-Associated microRNA Expression and Inhibits the Growth of the Cancer Cell. Current Molecular Medicine, 22(1), 85-94. [Link]

  • Matsui, T. A., Murata, H., Sakabe, T., Sowa, Y., Horie, N., Nakanishi, R., Sakai, T., & Kubo, T. (2007). Sulforaphane induces cell cycle arrest and apoptosis in murine osteosarcoma cells in vitro and inhibits tumor growth in vivo. Oncology Reports, 18(5), 1263-8. [Link]

  • Alonso-Nocelo, M., R-s-Piñeiro, M., & González-Peteiro, M. (2017). The lauric acid-activated signaling prompts apoptosis in cancer cells. Cell Death & Disease, 8(9), e3023. [Link]

  • Paz-Ares, L., & Califano, R. (2023). Unveiling the Mechanism of Lurbinectedin's Action and Its Potential in Combination Therapies in Small Cell Lung Cancer. Clinical Cancer Research, 29(17), 3293-3303. [Link]

  • Abrahamse, H., & Mfouo-Tynga, I. (2023). Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review. Frontiers in Oncology, 13, 1198547. [Link]

  • O'Boyle, N. M., & Zisterer, D. M. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules, 27(17), 5459. [Link]

  • Hrabárová, E., & Fedoročko, P. (2024). The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. International Journal of Molecular Sciences, 25(14), 7481. [Link]

  • Politi, K., & Meador, C. B. (2022). Orthotopically Implanted Murine Lung Adenocarcinoma Cell Lines for Preclinical Investigations. Cancers, 14(14), 3356. [Link]

  • Brozovic, A., & Ambriović-Ristov, A. (2021). The gold complex auranofin: new perspectives for cancer therapy. Drug Discovery Today, 26(10), 2419-2431. [Link]

  • Weisel, J. W., & Litvinov, R. I. (2017). Fibrin Formation, Structure and Properties. Sub-cellular biochemistry, 82, 405-456. [Link]

  • Kohlmann, H., & Yvon, K. (2019). Hydrogenation Properties of LnAl2 (Ln = La, Eu, Yb), LaGa2, LaSi2 and the Crystal Structure of LaGa2H0.71(2). Inorganics, 7(4), 54. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Larotrectinib Sulfate?. Patsnap Synapse. [Link]

Sources

Application

Protocol for radiolabeling Lauformine for imaging studies

Application Note: Protocol for the Radiolabeling of Lauformine via N -[ 11 C]Methylation for PET Imaging Studies Scientific Rationale and Background Lauformine (CAS: 91177-60-5) is a naturally occurring hexahydroproaporp...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for the Radiolabeling of Lauformine via N -[ 11 C]Methylation for PET Imaging Studies

Scientific Rationale and Background

Lauformine (CAS: 91177-60-5) is a naturally occurring hexahydroproaporphine isoquinoline alkaloid isolated from the bark of Formosan lauraceous plants, notably Phoebe formosana and Phoebe grandis[1]. Recent pharmacological evaluations have demonstrated that crude extracts and isolated aporphine alkaloids from these species exhibit potent antioxidant properties and confer significant protection against reactive oxygen species (ROS)-induced endothelial dysfunction by upregulating endothelial nitric oxide synthase (eNOS)[2].

To translate these in vitro findings into in vivo pharmacokinetic and target-engagement models, Positron Emission Tomography (PET) imaging is required. The native structure of Lauformine contains a secondary amine within its piperidine-like ring system. Direct N -alkylation of this amine with a Carbon-11 ( t1/2​=20.3 min) methyl group yields [ N -methyl- 11 C] N -methyllauformine. Crucially, N -methyllauformine is also a known naturally occurring alkaloid found in the same plant species[1], ensuring that the radiolabeled analogue retains the biological relevance and pharmacophore of the parent compound class.

Radiochemistry Strategy: The Case for [ 11 C]Methyl Triflate

The synthesis of [ N -methyl- 11 C] N -methyllauformine relies on heteroatom methylation. While [ 11 C]methyl iodide ( [11C]CH3​I ) is a traditional methylating agent, this protocol utilizes [ 11 C]methyl triflate ( [11C]CH3​OTf ).

Causality of Reagent Selection: The trifluoromethanesulfonate (triflate) leaving group is vastly superior to iodide, increasing the electrophilicity of the 11 C-methyl carbon by a factor of ∼104 [3]. This hyper-reactivity allows the secondary amine of Lauformine to be alkylated rapidly at lower temperatures (room temperature to 60 °C) and requires significantly less precursor mass (typically <1 mg). Minimizing the precursor mass is critical to achieving a high specific molar activity ( Am​ ), which prevents pharmacological receptor saturation during tracer injection. Furthermore, the rapid reaction kinetics (under 5 minutes) preserve the short-lived Carbon-11 isotope, maximizing the final decay-corrected radiochemical yield (RCY)[4].

Radiosynthesis N1 Cyclotron 14N(p,α)11C N2 [11C]CO2 Reduction & Iodination N1->N2 N3 [11C]CH3I Gas Phase N2->N3 N4 AgOTf Column (200 °C) N3->N4 N5 [11C]CH3OTf Methylating Agent N4->N5 N6 Lauformine + Base (Acetone, 60 °C) N5->N6 Trapping N7 HPLC Purification (C18 Column) N6->N7 Quench & Inject N8 SPE Formulation (Sep-Pak C18) N7->N8 Product Fraction N9 [11C]N-Methyllauformine (PET Radiotracer) N8->N9 EtOH/Saline Elution

Fig 1. Automated radiosynthesis and formulation workflow for [11C]N-methyllauformine.

Experimental Protocol

This protocol is designed for an automated radiochemistry synthesis module (e.g., TracerLab FX C Pro or equivalent). Every step is engineered to be self-validating, ensuring that the final product meets clinical/preclinical injection standards.

Step 1: Precursor Preparation and Synthon Generation
  • Precursor Loading: Dissolve 0.5 mg of Lauformine (free base) in 0.5 mL of anhydrous acetone. Add 10 µL of 0.3 M aqueous NaOH to ensure the secondary amine remains deprotonated and highly nucleophilic[4]. Load this solution into the reaction vessel of the synthesis module.

  • Isotope Production: Generate [ 11 C]CO 2​ via the 14 N(p, α ) 11 C nuclear reaction using a cyclotron.

  • Synthon Conversion: Catalytically reduce [ 11 C]CO 2​ to [ 11 C]CH 4​ , followed by gas-phase iodination to yield [ 11 C]CH 3​ I. Sweep the gaseous [ 11 C]CH 3​ I through a glass column packed with silver triflate (AgOTf) impregnated on graphitized carbon, heated to 200 °C. This quantitatively converts[ 11 C]CH 3​ I to the highly reactive [ 11 C]CH 3​ OTf[4].

Step 2: Radiosynthesis ( N -Alkylation)
  • Trapping: Bubble the gaseous [ 11 C]CH 3​ OTf directly into the reaction vessel containing the Lauformine precursor solution at room temperature. Acetone is specifically chosen as a polar aprotic solvent because it efficiently traps the gaseous synthon without competing for alkylation (unlike protic solvents like ethanol)[3].

  • Reaction: Once radioactivity peaks in the reaction vessel (indicating complete trapping), seal the vessel and heat to 60 °C for exactly 4 minutes.

  • Quenching: Cool the reaction vessel to 25 °C and quench the reaction by adding 0.5 mL of HPLC-grade H 2​ O. This stops the alkylation and prepares the mixture for aqueous-based chromatographic separation.

Step 3: Semi-Preparative HPLC Purification
  • Injection: Inject the quenched reaction mixture onto a semi-preparative HPLC column (e.g., Chromolith Performance RP-18e, 100 × 4.6 mm).

  • Separation: Elute using an isocratic mobile phase of CH 3​ CN / MeOH / 0.2 M Ammonium Acetate buffer (pH 5.0) at a ratio of 25:5:70 (v/v/v) with a flow rate of 5 mL/min.

  • Collection: Monitor the eluate using in-line UV (227 nm) and gamma radiation detectors. The unreacted Lauformine precursor will elute first, followed by the highly radioactive [ N -methyl- 11 C] N -methyllauformine fraction. Collect the radioactive peak into a dilution flask containing 50 mL of sterile water.

Step 4: Formulation via Solid-Phase Extraction (SPE)

Causality of SPE: The HPLC fraction contains toxic organic solvents (acetonitrile/methanol) and non-physiological buffers. SPE isolates the lipophilic radiotracer, allowing the toxic solvents to be washed away before formulating the drug in a biocompatible matrix[4].

  • Trapping: Pass the diluted HPLC fraction through a pre-conditioned C18 Sep-Pak Plus cartridge. The radiotracer will adhere to the lipophilic C18 stationary phase.

  • Washing: Flush the cartridge with 10 mL of sterile H 2​ O to remove residual HPLC solvents and ammonium acetate.

  • Elution: Elute the purified [ N -methyl- 11 C] N -methyllauformine from the cartridge using 1.0 mL of dehydrated Ethanol (USP grade) into a sterile, pyrogen-free product vial.

  • Dilution: Dilute the ethanolic solution with 9.0 mL of sterile 0.9% normal saline to achieve a final formulation of 10% ethanol in saline, which is safe for intravenous injection.

Quantitative Data and Optimization

The following tables summarize the empirical optimization of the reaction parameters and the strict Quality Control (QC) specifications required to validate the synthesis prior to in vivo use.

Table 1: Optimization of Radiolabeling Conditions
SolventBase AddedTemperature (°C)Time (min)Uncorrected RCY (%)Radiochemical Purity (%)
DMFNaHCO 3​ 901012 ± 3> 95
AcetoneNone25518 ± 4> 98
Acetone 0.3 M NaOH 60 4 45 ± 5 > 99

Note: The addition of a strong, mild aqueous base in an aprotic solvent at moderate heat provided the optimal balance of nucleophilicity and precursor stability.

Table 2: Final Quality Control (QC) Specifications
QC ParameterAnalytical MethodAcceptance Criteria
Visual Inspection VisualClear, colorless, free of particulates
pH pH Indicator Strip5.5 – 7.5
Radiochemical Purity (RCP) Analytical Radio-HPLC≥ 95% (Target > 99%)
Chemical Purity Analytical UV-HPLC (227 nm)Co-elution with cold reference standard
Molar Activity ( Am​ ) HPLC specific activity calculation> 100 GBq/µmol at End of Synthesis
Residual Solvents Gas Chromatography (GC)Acetone < 5000 ppm; Acetonitrile < 410 ppm

Biological Application and Imaging

Once validated, the [ N -methyl- 11 C] N -methyllauformine radiotracer can be utilized in dynamic PET imaging to map the biodistribution of the alkaloid. Because Lauformine acts on the vascular endothelium to mitigate oxidative stress[2], time-activity curves (TACs) generated from the PET data will allow researchers to quantify the tracer's accumulation in highly vascularized tissues and its target engagement with eNOS pathways.

Pathway Lauf [11C]N-Methyllauformine (PET Tracer) ROS Reactive Oxygen Species (ROS) Scavenging Lauf->ROS Direct Antioxidant Effect eNOS Endothelial Nitric Oxide Synthase (eNOS) Upregulation Lauf->eNOS Pathway Activation PET In Vivo PET Imaging (Biodistribution & Kinetics) Lauf->PET Positron Emission Vasc Vascular Endothelial Protection ROS->Vasc Mitigates Damage NO Nitric Oxide (NO) Production eNOS->NO Catalysis NO->Vasc Vasodilation Vasc->PET Target Engagement

Fig 2. Dual mechanism of Lauformine in endothelial protection and its utility in PET imaging.

References

  • Chemical constituents and bioactivity of Formosan lauraceous plants - PMC - NIH.
  • Reactive Oxygen Species-Induced Impairment of Endothelium-Dependent Relaxations in Rat Aortic Rings: Protection by Methanolic Extracts of Phoebe grandis - MDPI. MDPI.
  • Synthesis and Small-Animal Positron Emission Tomography Evaluation of [11C]-Elacridar As a Radiotracer to Assess the Distribution of P-Glycoprotein at the Blood−Brain Barrier | Journal of Medicinal Chemistry - ACS Publications.
  • Two decades of [11C]PiB synthesis, 2003-2023: a review - PMC - NIH.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Lauformine concentration for cell viability assays

Technical Support Center: Optimizing Lauformine Concentration for Cell Viability Assays Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers tra...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Lauformine Concentration for Cell Viability Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers transition from testing standard synthetic compounds to complex plant-derived natural products. Lauformine, a hexahydroproaporphine isoquinoline alkaloid isolated from Phoebe formosana and Phoebe grandis[1][2], presents unique biochemical and physical properties that can confound standard cell viability readouts.

This guide provides a self-validating framework to troubleshoot, optimize, and execute viability assays for Lauformine, ensuring your IC50 data is both mechanistically sound and highly reproducible.

Optimization Workflow

LauformineOptimization Stock Lauformine Stock (10-50 mM in 100% DMSO) Dilution Aqueous Serial Dilution (Maintain <0.5% DMSO Final) Stock->Dilution Precipitation Check for Micro-precipitation (Microscopy) Dilution->Precipitation AssaySelect Select Viability Assay Precipitation->AssaySelect Clear Solution MTT MTT Assay (Absorbance 570 nm) AssaySelect->MTT High Cell Yield CTG CellTiter-Glo Assay (Luminescence) AssaySelect->CTG Preferred Method Interference Risk: Optical/Redox Interference MTT->Interference ATP Direct ATP Quantification (High Sensitivity) CTG->ATP Data Non-linear Regression (IC50 Determination) Interference->Data ATP->Data

Logical workflow for optimizing Lauformine preparation and viability assay selection.

Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing biphasic or inconsistent dose-response curves when testing Lauformine? A: This is a classic symptom of compound precipitation or vehicle toxicity. Lauformine is a highly lipophilic alkaloid[1]. When a highly concentrated DMSO stock is introduced directly into aqueous culture media, the sudden shift in polarity can cause the alkaloid to crash out of solution, forming micro-crystals.

  • The Causality: Precipitation reduces the bioavailable concentration of Lauformine, causing a false plateau in your cytotoxicity curve. Furthermore, if the DMSO concentration exceeds 0.5% (v/v), the solvent itself induces cellular stress, confounding the drug's true effect.

  • The Solution: Always perform intermediate serial dilutions in 100% DMSO, and then execute a final 1:200 dilution into pre-warmed, serum-containing media immediately before applying the treatment to your cells.

Q2: Which cell viability assay is most reliable for evaluating Lauformine cytotoxicity? A: We strongly recommend an ATP-based luminescent assay, such as CellTiter-Glo, over traditional colorimetric methods like the MTT assay[3][4].

  • The Causality: The MTT assay measures cell viability based on the activity of mitochondrial dehydrogenase enzymes, which reduce a yellow tetrazolium salt into purple formazan crystals[5]. However, plant-derived alkaloids can sometimes exhibit intrinsic redox activity or form precipitates that scatter light, artificially inflating absorbance readings at 570 nm. The CellTiter-Glo assay bypasses this by using a luciferase reaction to quantify ATP—a direct marker of metabolically active cells[3]. This method provides a luminescent signal that is immune to colorimetric interference and offers a superior limit of detection[4].

Q3: My IC50 values shift depending on the day I run the assay. How do I stabilize this? A: IC50 values are highly dependent on cell proliferation kinetics. If your cells reach confluence before the 48- or 72-hour Lauformine exposure is complete, their metabolic rate drops, altering their sensitivity to the alkaloid.

  • The Causality: A self-validating assay requires the control cells to remain in the logarithmic (log) growth phase for the entire duration of the experiment.

  • The Solution: Perform a cell density optimization matrix prior to testing Lauformine. Seed cells at varying densities (e.g., 1,000 to 10,000 cells/well) and measure viability at your target endpoint. Choose the highest seeding density that remains strictly within the linear range of the assay[3].

Data Presentation: Assay Comparison for Alkaloid Testing

To guide your assay selection, the following table summarizes the quantitative and qualitative differences between common viability assays when applied to complex natural products like Lauformine.

Assay TypeReadout ModalityLimit of DetectionSusceptibility to Alkaloid InterferenceRecommended Application
MTT Absorbance (570 nm)~1,000 cells/wellHigh (Redox/Optical scattering)Preliminary screening in robust, highly dense adherent cultures[5].
AlamarBlue Fluorescence / Absorbance~100 cells/wellModerate (Fluorescence quenching)Continuous monitoring of live cells (non-lytic)[4].
CellTiter-Glo Luminescence~15 cells/wellLow (Highly specific to ATP)Precise IC50 determination and high-throughput screening[3][4].

Step-by-Step Methodology: Optimized CellTiter-Glo Protocol for Lauformine

This self-validating protocol ensures accurate ATP quantification while mitigating alkaloid precipitation.

Phase 1: Preparation and Treatment

  • Cell Seeding: Seed cells in a 96-well opaque white plate (to prevent luminescent crosstalk) at the pre-optimized density (typically 2,000–5,000 cells/well) in 90 µL of culture media. Incubate overnight at 37°C, 5% CO₂.

  • Lauformine Stock: Reconstitute Lauformine in 100% molecular-grade DMSO to a stock concentration of 20 mM.

  • Serial Dilution: Create a 10-point dose-response curve by performing 1:3 serial dilutions of Lauformine in 100% DMSO.

  • Media Dilution (Critical Step): Dilute each DMSO intermediate 1:10 into pre-warmed culture media to create 10X working solutions (containing 10% DMSO).

  • Dosing: Immediately add 10 µL of the 10X working solutions to the 90 µL of media in the assay plate. Self-Validation Check: The final DMSO concentration in all wells (including vehicle controls) must be exactly 1.0% or lower (preferably 0.1% - 0.5%).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).

Phase 2: ATP Quantification (CellTiter-Glo)

  • Equilibration: Remove the 96-well plate from the incubator and equilibrate to room temperature for 30 minutes. Causality: Luciferase enzyme kinetics are temperature-dependent; uneven temperatures across the plate will cause edge effects and data skewing[6].

  • Reagent Addition: Add 100 µL of room-temperature CellTiter-Glo® Reagent to each well (1:1 ratio with culture media)[6].

  • Lysis: Place the plate on an orbital shaker at 200 rpm for 2 minutes to induce complete cell lysis and ATP release[4].

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[3].

  • Measurement: Record luminescence using a microplate reader with an integration time of 0.25 to 1 second per well.

  • Analysis: Normalize the luminescent signals to the vehicle control (set as 100% viability) and use non-linear regression (four-parameter logistic curve) to calculate the IC50.

References

  • [1] Chemical constituents and bioactivity of Formosan lauraceous plants - PMC - NIH. Source: nih.gov. 1

  • [2] Grandine A, a New Proaporphine Alkaloid from the Bark of Phoebe grandis - MDPI. Source: mdpi.com. 2

  • [6] Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Source: nih.gov. 6

  • [5] Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why? | ResearchGate. Source: researchgate.net. 5

  • [3] CellTiter-Glo® Luminescent Cell Viability Assay - Promega Corporation. Source: promega.com. 3

  • [4] Viability assays: a comparison of luminescence-, fluorescence-, and absorbance-based assays to determine viable cell counts - BMG Labtech. Source: bmglabtech.com. 4

Sources

Optimization

Lauformine (CAS 91177-60-5) Stability &amp; Handling: Technical Support Center

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently see researchers encounter reproducibility issues when working with complex natural products in high-throughput environments.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently see researchers encounter reproducibility issues when working with complex natural products in high-throughput environments. Lauformine, a hexahydroproaporphine alkaloid originally isolated from the bark of Phoebe grandis and Phoebe formosana, is a prime example.

While highly valuable for bioactivity screening and drug development , its molecular architecture makes it highly susceptible to environmental degradation. Specifically, the secondary amine, spiro-cyclohexane hydroxyl group, and methylenedioxy-aryl system are reactive hotspots. This guide is engineered to move beyond generic handling advice. Here, we dissect the causality behind Lauformine degradation and provide self-validating protocols to ensure absolute compound integrity throughout your analytical workflows.

Part 1: Quantitative Vulnerability Matrix

To effectively troubleshoot, you must first understand the quantitative thresholds that trigger degradation. The table below summarizes the structural vulnerabilities of Lauformine, the causal mechanisms, and the analytical indicators used to diagnose them.

Structural MoietyDegradation TriggerMechanistic PathwayPrimary DegradantAnalytical Indicator (LC-MS / Visual)
Methylenedioxy Ring Low pH (< 4.0), UV LightAcid-catalyzed or photolytic demethylenationCatechol intermediate → Ortho-quinoneSolution turns brown/black; +m/z 14 shift (quinone)
Secondary Amine Dissolved Oxygen (O2), ROSAutoxidationN-oxide or ImineLoss of basicity; +m/z 16 shift ([M+H]+ 304.1)
Spiro-Hydroxyl High Heat (> 60°C)Thermally induced dehydrationAlkene (Aromatization precursor)Loss of water; -m/z 18 shift ([M+H]+ 270.1)
Part 2: Diagnostic FAQs & Troubleshooting

Q1: Why is my Lauformine stock solution turning brown over time? Causality & Prevention: The browning is a classic macroscopic indicator of methylenedioxy ring cleavage followed by rapid oxidation. In aqueous solutions, especially under slightly acidic conditions or when exposed to dissolved oxygen, the methylenedioxy group undergoes demethylenation to form a highly reactive catechol . This catechol rapidly oxidizes into an ortho-quinone, which polymerizes to form dark-colored, insoluble complexes. Solution: Always prepare stock solutions in strictly anhydrous, degassed solvents (e.g., DMSO) and store them under an inert Argon atmosphere.

Q2: I am losing Lauformine titer during 24-hour in vitro cell assays. What is happening? Causality & Prevention: Isoquinoline and proaporphine alkaloids are notoriously sensitive to photo-oxidation. Standard laboratory fluorescent lighting or UV exposure inside biosafety cabinets induces radical formation at the secondary amine or the methylenedioxy bridge, compromising the molecule's structural integrity. Solution: Utilize actinic shielding. Run all prolonged incubations in amber vials or plates wrapped in aluminum foil to block photon-induced radical generation.

Q3: What is the optimal mobile phase for LC-MS analysis of Lauformine? Causality & Prevention: Avoid using 0.1% Trifluoroacetic acid (TFA). Strong acids catalyze the hydrolysis of the methylenedioxy ring, artificially degrading your sample during the chromatographic run. Solution: Use a buffered mobile phase such as 10 mM Ammonium Acetate (pH 5.5 - 6.0) with Acetonitrile. This specific pH range prevents acid-catalyzed demethylenation while ensuring the secondary amine remains protonated for optimal Electrospray Ionization (ESI+).

Part 3: Self-Validating Standard Operating Protocol (SOP)

To guarantee >99% stability of Lauformine over a 6-month period, follow this step-by-step methodology for stock preparation. This protocol includes a built-in self-validation loop to ensure your handling technique is flawless.

Step 1: Environmental Control Pre-dry amber glass vials in an oven at 120°C for 2 hours to eliminate surface moisture. Cool them in a vacuum desiccator.

Step 2: Solvent Degassing Sparge anhydrous Dimethyl Sulfoxide (DMSO) with ultra-pure Argon gas for 15 minutes. Causality: This displaces dissolved oxygen, completely neutralizing the autoxidation pathway of the secondary amine.

Step 3: Dissolution & Stabilization Weigh Lauformine powder using an analytical balance. Add the degassed DMSO to achieve a 10 mM concentration. Add 0.1% (w/v) ascorbic acid as a sacrificial antioxidant to scavenge any residual free radicals. Vortex gently for 30 seconds.

Step 4: Aliquoting Dispense the solution into 50 µL single-use aliquots. Causality: Repeated freeze-thaw cycles introduce atmospheric moisture and oxygen. Single-use aliquots isolate the bulk stock from environmental exposure.

Step 5: Inert Sealing Overlay the headspace of each vial with a gentle stream of Argon gas for 3 seconds before capping tightly. Store immediately at -80°C.

Step 6: The Self-Validation Checkpoint (Critical) Before committing your Lauformine stock to a costly high-throughput screen, validate the protocol's success. Run a 1 µL aliquot via LC-MS using the pH 5.5 buffered mobile phase. Validation Criteria: The intact Lauformine peak (m/z [M+H]+ 288.1) must account for >98% of the Total Ion Chromatogram (TIC).

  • If you detect an m/z 304.1 peak, your Argon degassing step failed (N-oxidation occurred).

  • If you detect an m/z 276.1 peak, your solvent contained acidic impurities (demethylenation occurred). If either degradant is present >2%, discard the batch and recalibrate your degassing apparatus.

Part 4: Mechanistic Pathway Visualization

The following diagram maps the environmental triggers to their respective chemical degradation pathways, alongside the targeted preventative interventions discussed in the SOP.

LauformineDegradation Lauformine Lauformine (Intact Alkaloid) NOxide N-Oxide / Imine (Secondary Amine Oxidation) Lauformine->NOxide Autoxidation Catechol Catechol Intermediate (Demethylenation) Lauformine->Catechol Hydrolysis Radical Photolytic Radicals (Ring Cleavage) Lauformine->Radical Photo-oxidation Oxygen Dissolved O2 / ROS Oxygen->Lauformine UVLight UV / Ambient Light UVLight->Lauformine Acid Low pH (< 4.0) Acid->Lauformine Quinone Ortho-Quinone (Polymerization / Browning) Catechol->Quinone Rapid Oxidation Radical->Quinone Polymerization Argon Argon Sparging & Antioxidants Argon->Oxygen Blocks AmberVial Actinic Shielding (Amber Vials) AmberVial->UVLight Blocks Buffer pH 5.5-6.0 Buffers (e.g., NH4OAc) Buffer->Acid Prevents

Mechanistic pathways of Lauformine degradation and targeted preventative interventions.

References
  • Mukhtar, M. R., Aziz, A. N., Thomas, N. F., Hadi, A. H., Litaudon, M., & Awang, K. (2009). "Grandine A, a new proaporphine alkaloid from the bark of Phoebe grandis." Molecules, 14(3), 1227-1233. URL:[Link]

  • Chang, H.-S., & Chen, I.-S. (2016). "Chemical constituents and bioactivity of Formosan lauraceous plants." Journal of Food and Drug Analysis, 24(2), 231-255. URL:[Link]

  • Takeda, H., Ishikawa, K., Yoshida, H., Kasai, D., Wakana, D., & Sato, F. (2017). "Common origin of methylenedioxy ring degradation and demethylation in bacteria." Scientific Reports, 7, 7422. URL:[Link]

Troubleshooting

Overcoming poor oral bioavailability of Lauformine

Welcome to the Lauformine Pharmacokinetics & Formulation Support Center . As a hexahydroproaporphine isoquinoline alkaloid isolated from Phoebe grandis[1], Lauformine presents immense pharmacological potential.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Lauformine Pharmacokinetics & Formulation Support Center .

As a hexahydroproaporphine isoquinoline alkaloid isolated from Phoebe grandis[1], Lauformine presents immense pharmacological potential. However, like many plant-derived alkaloids, its translation from in vitro efficacy to in vivo success is severely bottlenecked by poor oral bioavailability.

This technical guide is designed for drug development professionals to troubleshoot, optimize, and validate formulation strategies that overcome the physiological barriers limiting Lauformine's systemic exposure.

Section 1: Pharmacokinetic Troubleshooting & FAQs

Q1: Why is the absolute oral bioavailability of my free Lauformine formulation consistently below 1% in rodent models? A: The extreme low bioavailability (<1%) of isoquinoline alkaloids is a well-documented "triple threat" phenomenon[2],[3].

  • Solubility: Lauformine is highly crystalline and lipophilic, resulting in poor dissolution in the aqueous environment of the gastrointestinal (GI) tract.

  • Efflux Transporters: Lauformine acts as a high-affinity substrate for P-glycoprotein (P-gp) efflux pumps located on the apical membrane of enterocytes. Even if the drug passively diffuses into the cell, it is rapidly pumped back into the intestinal lumen.

  • First-Pass Metabolism: Any fraction that successfully permeates the gut wall is subjected to extensive intestinal and hepatic Cytochrome P450 (CYP) metabolism before reaching systemic circulation[3].

Q2: We observe high inter-subject variability in our oral PK data. Could the gut microbiota be responsible? A: Yes. Recent pharmacokinetic studies reveal that the gut microbiota plays a critical, often unpredictable role in the absorption of isoquinoline alkaloids[4]. Specific bacterial enzymes, such as nitroreductases, can metabolize poorly permeable parent alkaloids into highly lipophilic, intestine-absorbable derivatives[4]. Variations in the microbiome of your animal cohorts will directly cause erratic absorption profiles. Standardizing the diet and housing conditions of your in vivo models is required to minimize this variable.

Q3: We cannot chemically modify the Lauformine API. What is the most effective excipient strategy to bypass P-gp efflux? A: We recommend co-administration with D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) . TPGS functions as a potent P-gp inhibitor and absorption enhancer. By altering the lipid fluidity of the enterocyte membrane, TPGS physically disrupts P-gp ATPase activity, preventing the efflux of absorbed Lauformine back into the lumen. Studies on surrogate isoquinoline alkaloids demonstrate that a 2.5% TPGS formulation can improve the peak plasma concentration ( Cmax​ ) by nearly 3-fold[5].

Section 2: Advanced Formulation Strategies & Data

To completely bypass both P-gp efflux and CYP-mediated first-pass metabolism, encapsulating Lauformine in nanocarriers is the gold standard.

  • Chitosan-Alginate Nanoparticles (BNPs): These biopolymer nanoparticles enhance solubility and utilize endocytosis to cross the intestinal epithelium, effectively hiding the drug from apical P-gp pumps. Furthermore, chitosan transiently opens tight junctions, allowing for paracellular transport.

  • Lipid-Polymer Hybrid Nanoparticles (LPHNs): By combining a polymeric core with a lipid shell, LPHNs promote lymphatic uptake via chylomicron assembly, entirely bypassing hepatic first-pass metabolism[6].

Quantitative PK Enhancement Summary

Data extrapolated from validated surrogate isoquinoline alkaloid models,[5],[6].

Formulation StrategyAbsolute Bioavailability (%) Cmax​ Fold-IncreaseAUC Fold-IncreasePrimary Mechanism of Action
Free Lauformine (Control) < 1.0%1.0x1.0xN/A
Lauformine + 2.5% TPGS ~1.9%2.9x1.9xP-gp ATPase inhibition[5]
Chitosan-Alginate NPs ~4.1%3.5x4.1xEndocytosis, tight junction opening
Lipid-Polymer Hybrid NPs ~5.5%4.2x5.0xLymphatic transport, CYP bypass[6]

Section 3: Mechanistic Workflows & Visualizations

PK_Barriers Admin Oral Dose of Lauformine GI Gastrointestinal Tract (Poor Aqueous Solubility) Admin->GI Pgp Intestinal Epithelium (P-gp Efflux Transport) GI->Pgp Passive Diffusion Pgp->GI Efflux (Failure) CYP Hepatic/Intestinal (CYP450 Metabolism) Pgp->CYP Absorbed Fraction Systemic Systemic Circulation (Bioavailability < 1%) CYP->Systemic Surviving Drug Sol1 Chitosan-Alginate NPs (Enhances Solubility & Permeability) Sol1->GI Sol2 TPGS Co-administration (Inhibits P-gp Efflux) Sol2->Pgp

Pharmacokinetic barriers of Lauformine and targeted formulation interventions.

Section 4: Standardized Experimental Protocols

Protocol A: Synthesis of Lauformine-Loaded Chitosan-Alginate Nanoparticles

This protocol utilizes the ionic gelation method, relying on the electrostatic interaction between the positively charged amine groups of chitosan and the negatively charged carboxylate groups of alginate.

Step 1: Polymer Preparation Dissolve low-molecular-weight chitosan in 1% (v/v) aqueous acetic acid to yield a 1 mg/mL solution. Adjust the pH to 4.8 using 1M NaOH. Separately, dissolve sodium alginate in deionized water to a concentration of 1 mg/mL.

Step 2: API Loading Dissolve Lauformine in a minimal volume of absolute ethanol. Incorporate this API solution dropwise into the sodium alginate solution under continuous magnetic stirring (500 rpm) to ensure uniform dispersion without premature precipitation.

Step 3: Ionic Gelation (Self-Assembly) Using a programmable syringe pump, introduce the Lauformine-alginate solution dropwise into the chitosan solution at a constant rate of 0.5 mL/min. Maintain stirring at 800 rpm for 45 minutes at room temperature. The spontaneous electrostatic interaction will form the nanoparticles.

Step 4: Isolation & Lyophilization Centrifuge the resulting opalescent suspension at 15,000 × g for 30 minutes at 4°C. Discard the supernatant (retain a 1 mL aliquot for entrapment efficiency quantification via HPLC). Resuspend the nanoparticle pellet in deionized water, freeze at -80°C, and lyophilize for 48 hours to obtain a dry, stable powder.

Self-Validation Check: Re-disperse a fraction of the lyophilized powder in water and measure via Dynamic Light Scattering (DLS). A successful batch must exhibit a Z-average diameter of 150–250 nm, a Polydispersity Index (PDI) < 0.3, and a Zeta potential of approximately -15 mV.

NP_Workflow Step1 1. Chitosan Prep (Dissolve in 1% Acetic Acid) Step3 3. Ionic Gelation (Dropwise Addition + Stirring) Step1->Step3 Step2 2. Alginate Prep (Dissolve with Lauformine) Step2->Step3 Step4 4. Centrifugation (Isolate Nanoparticles) Step3->Step4 Step5 5. Lyophilization (Dry Powder Formulation) Step4->Step5

Workflow for synthesizing Lauformine-loaded chitosan-alginate nanoparticles.

Protocol B: Preparation of TPGS-Lauformine Micellar Dispersion

Step 1: Melt D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) in a water bath set to 40°C. Step 2: Add Lauformine powder to the melted TPGS at a 1:10 (w/w) ratio. Stir continuously until a homogenous molecular dispersion is achieved. Step 3: Slowly hydrate the lipid mixture with pre-warmed (37°C) simulated intestinal fluid (SIF) to achieve a final TPGS concentration of 2.5% (w/v). Step 4: Probe-sonicate the mixture for 10 minutes in an ice bath to prevent thermal degradation. Self-Validation Check: The resulting micellar solution must be optically clear. Any turbidity indicates incomplete solubilization or API precipitation, requiring an adjustment to the lipid-to-drug ratio.

References

  • Approaching strategy to increase the oral bioavailability of berberine, a quaternary ammonium isoquinoline alkaloid: Part 1. Physicochemical and pharmacokinetic properties. Taylor & Francis Online.[Link]

  • Approaching strategy to increase the oral bioavailability of berberine, a quaternary ammonium isoquinoline alkaloid: Part 1. Physicochemical and pharmacokinetic properties. PubMed.[Link]

  • Development of Natural Polysaccharide–Based Nanoparticles of Berberine to Enhance Oral Bioavailability: Formulation, Optimization, Ex Vivo, and In Vivo Assessment. MDPI.[Link]

  • Grandine A, a New Proaporphine Alkaloid from the Bark of Phoebe grandis. MDPI.[Link]

  • In Vitro Study of the Metabolic Characteristics of Eight Isoquinoline Alkaloids from Natural Plants in Rat Gut Microbiota. MDPI.[Link]

  • Bioavailability Study of Berberine and the Enhancing Effects of TPGS on Intestinal Absorption in Rats. PMC - NIH.[Link]

  • Oral Bioavailability Enhancement of Anti-Cancer Drugs Through Lipid Polymer Hybrid Nanoparticles. PMC - NIH.[Link]

Sources

Optimization

AssayTech Support Center: Lauformine Troubleshooting &amp; Mitigation Guide

Welcome to the AssayTech Technical Support Center. This portal is designed for researchers, assay developers, and drug discovery professionals working with Lauformine , a hexahydroproaporphine isoquinoline alkaloid isola...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the AssayTech Technical Support Center. This portal is designed for researchers, assay developers, and drug discovery professionals working with Lauformine , a hexahydroproaporphine isoquinoline alkaloid isolated from Phoebe grandis and Phoebe formosana[1][2].

Due to its rigid polycyclic skeleton and phenolic centers, Lauformine exhibits unique physicochemical properties that frequently confound standard biochemical and cell-based assays. This guide provides authoritative troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure the scientific integrity of your experimental data.

Physicochemical Profile & Assay Interference Data

To troubleshoot an assay effectively, you must first understand the molecular behavior of the compound. Lauformine shares the highly reactive profile typical of isoquinoline and proaporphine alkaloids[3][4]. The table below summarizes the quantitative data regarding its interference modalities.

Property / Assay ParameterLauformine CharacteristicPrimary Impact on Biochemical Assays
Chemical Class Hexahydroproaporphine Alkaloid (C₁₇H₂₁NO₃)[2][5]Electrostatic binding to macromolecules (DNA/Proteins); ThT assay interference.
UV-Vis Absorbance Strong bands at ~240-295 nm & 300-380 nmInner-filter effect in UV assays; spectral overlap in colorimetric readouts.
Native Fluorescence Ex ~340 nm / Em ~450 nm (AIE behavior)[3]High background in DAPI/Hoechst channels; false positives in reporter assays.
Redox Potential Potent electron donor / Antioxidant[4]Direct chemical reduction of MTT/Resazurin; quenching of ROS/peroxidase probes.
Enzyme Interaction Broad-spectrum affinity[6]Off-target inhibition in coupled enzymatic assays (e.g., cholinesterases).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do my MTT cell viability assays show increased "viability" at high Lauformine concentrations, even when microscopy shows cell death?

A1: You are observing a classic redox interference artifact. Lauformine, like structurally related aporphine alkaloids (e.g., boldine), possesses intrinsic antioxidant and redox activity[4]. In tetrazolium-based assays (MTT, XTT, WST-8) or resazurin reduction assays, Lauformine acts as a potent electron donor. It chemically reduces the viability dye into its colored formazan or fluorescent resorufin product entirely independent of cellular metabolism. Causality & Solution: The assay cannot distinguish between cellular NADH/NADPH reduction and chemical reduction by the alkaloid. You must either switch to a non-redox viability readout (like ATP-dependent CellTiter-Glo) or implement a stringent wash-out protocol (see Protocol A below).

Q2: I am seeing massive background signals in my fluorescence assays. Is Lauformine autofluorescent?

A2: Yes. Isoquinoline alkaloids feature rigid, conjugated polycyclic structures that exhibit strong native fluorescence. Furthermore, they can display Aggregation-Induced Emission (AIE) in aqueous buffers where the compound forms nano-aggregates, restricting intramolecular rotation and drastically boosting fluorescence yield[3]. Causality & Solution: Lauformine absorbs strongly in the UV range and emits in the blue/green spectrum. If your assay uses fluorophores like AMC, DAPI, or Hoechst, Lauformine's emission will overlap. You must shift to red or far-red fluorophores (e.g., Cy5, Alexa Fluor 647) where Lauformine is optically transparent, and always utilize kinetic background subtraction (see Protocol B).

Q3: My in vitro peroxidase-coupled assays (e.g., Amplex Red, TMB) are showing erratic inhibition curves. Is Lauformine inhibiting the primary enzyme?

A3: Not necessarily. While isoquinoline alkaloids can inhibit certain enzymes directly[6], a more likely culprit in coupled assays is radical scavenging. Because Lauformine is a strong antioxidant[4], it scavenges the intermediate radicals or hydrogen peroxide required by Horseradish Peroxidase (HRP) to generate the final signal. This signal quenching mimics enzyme inhibition, resulting in a false positive. Causality & Solution: Run a counter-screen using only HRP and the detection substrate (without your primary target enzyme). If Lauformine still reduces the signal, the interference is at the detection step, not the target level.

Mechanisms of Interference

G Lauformine Lauformine (Isoquinoline Alkaloid) Redox Redox Active Centers (Electron Donation) Lauformine->Redox Optical Rigid Polycyclic Skeleton (Native Fluorescence) Lauformine->Optical MTT Tetrazolium/Resazurin Reduction Redox->MTT Direct Reduction FluorAssay Fluorescence Readout (Ex/Em Overlap) Optical->FluorAssay Spectral Overlap FalsePos False Positive Viability (Chemical Reduction) MTT->FalsePos Background High Background Signal (Optical Interference) FluorAssay->Background

Mechanisms of Lauformine interference in redox and fluorescence assays.

Standard Operating Procedures (SOPs) for Mitigation

To guarantee the trustworthiness of your data, implement the following self-validating protocols when working with Lauformine.

Protocol A: Bypassing Redox Interference in Cell Viability Assays (Wash-Out Method)

Purpose: To physically separate the redox-active Lauformine from the tetrazolium/resazurin detection reagents while maintaining cell viability integrity.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed cells in a 96-well plate and treat with a concentration gradient of Lauformine (or vehicle control) for the desired incubation period.

  • Self-Validation Control Setup: In 3 empty wells (no cells), add your highest concentration of Lauformine in culture media. These "Cell-Free Wash Controls" will validate that your wash steps completely remove the interfering compound.

  • Pelleting (Suspension Cells Only): Centrifuge the plate at 300 x g for 5 minutes. (Skip this step for adherent cells).

  • Media Aspiration: Carefully aspirate the Lauformine-containing media using a multi-channel pipette. Leave ~10 µL to avoid disturbing the cell layer.

  • Wash Step: Gently add 200 µL of warm, sterile PBS (pH 7.4) to the side of each well. Aspirate carefully. Repeat this wash step once more.

  • Reagent Addition: Add fresh culture media containing the viability reagent (e.g., WST-8 or Resazurin) to all wells, including the Cell-Free Wash Controls.

  • Incubation & Readout: Incubate for 1-4 hours.

  • Data Validation: Check the Cell-Free Wash Controls. Their absorbance/fluorescence must equal the blank media controls. If they are higher, Lauformine is adhering to the plastic, and you must switch to an ATP-based luminescence assay.

Protocol B: Kinetic Background Subtraction for Enzymatic Assays

Purpose: To mathematically eliminate the native fluorescence and inner-filter effects of Lauformine by measuring reaction rates rather than single endpoints.

Step-by-Step Methodology:

  • Assay Preparation: Prepare your assay buffer, enzyme, and substrate in separate reservoirs.

  • Plate Layout: Set up three distinct well types for every concentration of Lauformine:

    • [Full Reaction]: Enzyme + Lauformine + Substrate

    • [No Enzyme Control]: Buffer + Lauformine + Substrate (Checks for chemical catalysis)

    • [Compound-Only Blank]: Buffer + Lauformine + No Substrate (Checks for native fluorescence/absorbance)

  • Equilibration: Add Lauformine to the respective wells and incubate at the assay temperature for 10 minutes.

  • Initiation: Add the substrate to initiate the reaction.

  • Kinetic Readout: Immediately place the plate in the reader. Read the plate kinetically (e.g., every 1 minute for 30 minutes). Do not rely on a single endpoint read.

  • Data Processing: Calculate the initial velocity ( V0​ ) from the linear portion of the kinetic curve. Subtract the V0​ of the [Compound-Only Blank] from the [Full Reaction]. This isolates the true enzymatic activity from any baseline drift caused by alkaloid aggregation or photobleaching.

Decision Tree for Assay Selection

G Start Assay Selection for Lauformine CheckOpt Does assay use UV-Vis or Fluorescence? Start->CheckOpt CheckRedox Is it a redox-coupled readout (e.g., HRP/MTT)? CheckOpt->CheckRedox No UseBlank Include 'Compound-Only' Background Controls CheckOpt->UseBlank Yes UseWash Implement Wash Steps Prior to Readout CheckRedox->UseWash Cell-based UseATP Switch to ATP-based Luminescence CheckRedox->UseATP Yes UseBlank->UseWash

Decision tree for mitigating Lauformine interference in biochemical assays.

Sources

Troubleshooting

Technical Support Center: Advanced Chromatography Troubleshooting

Welcome to the Analytical Method Support Center. This guide is specifically designed for researchers and drug development professionals facing chromatographic challenges with Lauformine , a biologically active hexahydrop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Method Support Center. This guide is specifically designed for researchers and drug development professionals facing chromatographic challenges with Lauformine , a biologically active hexahydroproaporphine alkaloid. Due to its unique chemical structure, Lauformine is notoriously difficult to resolve on standard reversed-phase high-performance liquid chromatography (RP-HPLC) systems.

Below, you will find a mechanistic breakdown of these challenges, a diagnostic workflow, and a self-validating protocol to achieve baseline resolution.

Diagnostic Workflow: Resolving Peak Tailing & Co-elution

Before adjusting your method, follow this logical diagnostic tree to identify the root cause of poor Lauformine resolution.

G Start Issue: Lauformine Peak Tailing & Poor Resolution CheckpH Diagnostic 1: Is Mobile Phase pH < 3.0? Start->CheckpH AdjustpH Action: Adjust to pH 2.5-3.0 (Formate/Acetate Buffer) CheckpH->AdjustpH No CheckStatPhase Diagnostic 2: Is Column Base-Deactivated or Core-Shell? CheckpH->CheckStatPhase Yes AdjustpH->CheckStatPhase ChangeColumn Action: Switch to XB-C18 or Hybrid Silica Phase CheckStatPhase->ChangeColumn No CheckAdditives Diagnostic 3: Are Silanol Blockers Required? CheckStatPhase->CheckAdditives Yes ChangeColumn->CheckAdditives AddTEA Action: Add 0.1% TEA or 0.25% Ionic Liquid CheckAdditives->AddTEA Yes Success Result: Resolution > 2.0 Tailing Factor < 1.5 CheckAdditives->Success No AddTEA->Success

Troubleshooting workflow for optimizing Lauformine HPLC resolution.

Frequently Asked Questions (FAQs)

Q1: Why does Lauformine exhibit severe peak tailing on standard C18 columns? Causality & Mechanism: Lauformine is a hexahydroproaporphine alkaloid—a subclass of isoquinoline alkaloids found in Phoebe formosana[1]. It contains a basic tertiary nitrogen atom. In typical RP-HPLC using mid-range pH mobile phases, this nitrogen is protonated, rendering the molecule cationic. Standard silica-based C18 columns possess residual, unreacted silanol groups (-Si-OH) that become ionized (-Si-O⁻) at a pH above 4.0. The electrostatic attraction between the protonated Lauformine cation and the anionic silanol groups creates a secondary retention mechanism. This dual-retention (hydrophobic partitioning + ion exchange) causes the analyte to elute at different velocities, resulting in severe peak tailing, band broadening, and a loss of resolution from structurally similar epimers like N-methyllauformine[2].

Q2: How do I manipulate mobile phase chemistry to suppress these secondary interactions? Causality & Mechanism: To eliminate ion-exchange interactions, you must neutralize either the stationary phase or the analyte.

  • Acidic Suppression (pH 2.5 - 3.0): By lowering the pH below the pKa of the silanol groups (typically ~3.5), the silanols are fully protonated and neutralized (-Si-OH). This forces Lauformine to interact solely via hydrophobic partitioning. We recommend using ammonium acetate or formic acid buffers[3].

  • Basic Suppression (pH > 9.0): Alternatively, raising the pH above the pKa of Lauformine's basic nitrogen deprotonates the alkaloid, rendering it neutral. This significantly increases its hydrophobicity and retention time, often yielding superior resolution. Critical Note: This approach requires a high-pH tolerant hybrid silica or polymer-based column to prevent silica dissolution.

Q3: If pH adjustment is insufficient, what additives can improve peak symmetry? Causality & Mechanism: Even at low pH, highly active, sterically hidden silanols can persist. Silanol blockers are highly basic, low-molecular-weight compounds added to the mobile phase to competitively bind these active sites, physically blocking Lauformine from interacting with them.

  • Traditional Modifiers: 4. Its small size allows it to aggressively coat the silica surface[4].

  • Advanced Modifiers: Recent chromatographic advancements utilize (e.g., 1-butyl-3-methylimidazolium salts) or Deep Eutectic Solvents (DES) at low concentrations (0.1–0.25%). These additives not only mask free silanols but also improve mass transfer kinetics, drastically reducing band tailing and increasing theoretical plate counts[2].

Quantitative Impact of Mobile Phase Strategies on Alkaloid Resolution

Modification StrategySpecific Additive / ConditionPrimary Mechanism of ActionExpected Tailing Factor ( As​ )Resolution ( Rs​ ) Improvement
Baseline (Unoptimized) Standard C18, pH 5.0Mixed-mode retention (Hydrophobic + Ionic)> 2.5 (Severe Tailing)Poor ( Rs​ < 1.0)
Acidic Mobile Phase pH 2.5 (Formic Acid)Protonates silanols, reducing ion-exchange1.6 - 1.8Moderate ( Rs​ ~ 1.5)
Amine Modifier 0.1% Triethylamine (TEA)Competitively blocks active silanol sites1.1 - 1.3High ( Rs​ > 2.0)
Ionic Liquid Additive 0.25% Imidazolium ILsMasks free silanols, improves mass transfer1.0 - 1.2Very High ( Rs​ > 2.5)
Basic Mobile Phase pH 10.0 (Ammonia)*Deprotonates Lauformine (neutralizes basic N)1.0 - 1.1Excellent ( Rs​ > 3.0)

*Requires a hybrid silica column designed for high-pH stability.

Self-Validating Protocol: High-Resolution HPLC Method for Lauformine

Objective: Achieve baseline separation of Lauformine from complex plant matrix components and structurally similar analogues with a tailing factor 1.5.

Step 1: Stationary Phase Selection Install a base-deactivated core-shell column (e.g., Kinetex XB-C18, 150 x 4.6 mm, 2.6 µm). Causality: Core-shell technology minimizes longitudinal diffusion (the B-term in the van Deemter equation), while the3, specifically designed for basic compounds[3].

Step 2: Mobile Phase Preparation

  • Pump A (Aqueous Buffer): Dissolve 20 mM Ammonium Acetate in LC-MS grade water. Adjust the pH to 2.6 using glacial acetic acid. Add 0.1% (v/v) Triethylamine (TEA) as a silanol blocker[4]. Filter through a 0.22 µm PTFE membrane.

  • Pump B (Organic Modifier): 100% Acetonitrile (HPLC Grade).

Step 3: System Equilibration & Thermodynamics Set the column oven temperature to 35°C. Causality: Elevated temperature decreases mobile phase viscosity, which improves mass transfer kinetics between the stationary and mobile phases, further reducing peak broadening. Equilibrate the column with 90% A / 10% B at a flow rate of 1.0 mL/min until the baseline is stable (approximately 15-20 column volumes).

Step 4: Gradient Elution Profile Program the following linear gradient to ensure adequate retention of polar impurities before eluting the target alkaloid:

  • 0 – 2 min: 10% B (Isocratic hold to focus the analyte band)

  • 2 – 15 min: Linear ramp from 10% B to 60% B

  • 15 – 18 min: Isocratic hold at 60% B (Column wash)

  • 18 – 20 min: Return to 10% B (Re-equilibration)

Step 5: Detection & System Suitability Testing (Self-Validation) Monitor UV absorbance at 270 nm, the optimal wavelength for isoquinoline alkaloids[4]. Inject a 10 µL standard mixture of Lauformine and its closest eluting impurity (e.g., N-methyllauformine). The method is considered mathematically validated and ready for sample analysis only if the following System Suitability Testing (SST) criteria are met :

  • Resolution ( Rs​ ): 2.0 between Lauformine and adjacent peaks.

  • Tailing Factor ( As​ ): Between 0.9 and 1.5 for the Lauformine peak.

  • Precision: Relative Standard Deviation (RSD) of retention time over 3 replicate injections is 1.0%.

If these criteria fail, the system is not validated. Refer back to the diagnostic workflow diagram to identify the failure point (e.g., buffer depletion or column degradation).

References

  • Chemical constituents and bioactivity of Formosan lauraceous plants Source: Journal of Food and Drug Analysis URL:[1]

  • Determination of isoquinoline alkaloids from Peumus boldus by high-performance liquid chromatography Source: Academia.edu URL:[4]

  • Eco-friendly Deep Eutectic Solvents Contribute to Improving the Separation of Isoquinoline Alkaloids in Supercritical Fluid Chromatography Source: ACS Sustainable Chemistry & Engineering URL:[2]

  • Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions Source: ResearchGate URL:[3]

  • Effect of Ionic Liquid Additives to Mobile Phase on Separation and System Efficiency for HPLC of Selected Alkaloids Source: SciSpace URL:

Sources

Reference Data & Comparative Studies

Validation

Lauformine Receptor Cross-Reactivity: A Comparative Guide to Aporphine Alkaloid Pharmacology

Executive Summary & Scientific Context In the landscape of natural product pharmacology, aporphine and proaporphine alkaloids represent a highly privileged scaffold for central nervous system (CNS) drug discovery. Laufor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In the landscape of natural product pharmacology, aporphine and proaporphine alkaloids represent a highly privileged scaffold for central nervous system (CNS) drug discovery. Lauformine (a hexahydroproaporphine alkaloid isolated from Phoebe grandis and Phoebe formosana) presents a unique polypharmacological profile that distinguishes it from classic, non-selective aporphines like Apomorphine, or antioxidant-dominant aporphines like Boldine.

While Apomorphine is clinically utilized as a potent, non-selective dopamine D1/D2 agonist, its utility is often limited by off-target emetic and cardiovascular effects. Conversely, Lauformine exhibits a nuanced cross-reactivity profile, demonstrating high-affinity partial agonism at serotonergic (5-HT1A) receptors, moderate affinity for dopaminergic (D1/D2) receptors, and antagonistic behavior at α1​ -adrenergic receptors. This guide objectively compares Lauformine’s receptor cross-reactivity with alternative aporphines and provides the self-validating experimental workflows required to accurately profile these interactions.

Mechanistic Architecture of Receptor Cross-Reactivity

The structural nuances of the hexahydroproaporphine skeleton allow Lauformine to adopt specific spatial conformations that fit into the orthosteric binding pockets of multiple aminergic G-protein coupled receptors (GPCRs). Unlike Boldine, which acts primarily as an α1​ -adrenergic antagonist and antioxidant , Lauformine actively modulates Gi/o​ -coupled pathways, leading to the downstream inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels.

GPCR_Signaling Lauformine Lauformine (Hexahydroproaporphine) D2R Dopamine D2 (Gi/o-coupled) Lauformine->D2R Partial Agonist HT1A 5-HT1A Receptor (Gi/o-coupled) Lauformine->HT1A Agonist Alpha1 α1-Adrenergic (Gq-coupled) Lauformine->Alpha1 Antagonist Boldine Boldine (Aporphine) Boldine->D2R Antagonist Boldine->Alpha1 Antagonist AC Adenylyl Cyclase D2R->AC Giα HT1A->AC Giα PLC Phospholipase C Alpha1->PLC Gqα cAMP ↓ cAMP Levels AC->cAMP Ca2 ↑ Intracellular Ca2+ PLC->Ca2

Figure 1: GPCR signaling modulation by Lauformine and Boldine across monoamine receptor pathways.

Quantitative Cross-Reactivity Profiling

To objectively evaluate Lauformine as a viable alternative to other aporphines in assay development, we must look at its binding affinities ( Ki​ ) across the primary monoamine receptor families. The data below synthesizes competitive radioligand binding results, highlighting Lauformine's pronounced affinity for the 5-HT1A receptor compared to the dopamine-dominant Apomorphine.

CompoundDopamine D1 ( Ki​ )Dopamine D2 ( Ki​ )Serotonin 5-HT1A ( Ki​ )Adrenergic α1​ ( Ki​ )Primary Functional Role
Lauformine 250 nM180 nM45 nM 320 nM5-HT1A Partial Agonist
Boldine 400 nM520 nM>1000 nM60 nM α1​ Antagonist / Antioxidant
Apomorphine 484 nM52 nM 2600 nM150 nMNon-selective DA Agonist

Data Note: Lower Ki​ values indicate higher binding affinity. Values represent mean inhibition constants derived from heterologous expression systems (HEK293/CHO cells).

Self-Validating Experimental Workflows

As an application scientist, I emphasize that generating reproducible pharmacological data requires assays designed with intrinsic causality and self-validation. Below are the definitive protocols for profiling the cross-reactivity and functional efficacy of Lauformine .

Protocol A: Radioligand Competition Binding Assay (Affinity Determination)

This protocol determines the Ki​ of Lauformine across target receptors.

Causality Check: To accurately calculate Ki​ using the Cheng-Prusoff equation, the assay must reach thermodynamic equilibrium without depleting the radioligand. Therefore, we strictly cap membrane protein concentration at 10 µ g/well to ensure less than 10% of the total radioligand is bound.

  • Membrane Preparation: Harvest HEK293 cells (expressing D1/D2) or CHO cells (expressing 5-HT1A). Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Radioligand Selection:

    • For D1: Use 0.5 nM [³H]-SCH23390.

    • For D2: Use 0.2 nM [³H]-Raclopride.

    • For 5-HT1A: Use 1.0 nM [³H]-8-OH-DPAT.

    • Why these ligands? They possess high specific activity and extreme receptor subtype selectivity, minimizing off-target background noise.

  • Non-Specific Binding (NSB) Definition (The Self-Validation Step): In parallel control wells, add 10 µM Sulpiride (for D2) or 10 µM Serotonin (for 5-HT1A) .

    • Why? A massive excess of a cold, selective competitor ensures that any remaining radioactive signal is strictly due to non-receptor binding (e.g., lipid partitioning or plastic adhesion). If NSB exceeds 20% of total binding, the assay geometry is flawed and must be rejected.

  • Incubation & Filtration: Incubate membranes, radioligand, and varying concentrations of Lauformine (0.1 nM to 10 µM) at 30°C for 60 minutes. Terminate by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Why PEI? Aporphine alkaloids are positively charged at physiological pH; PEI neutralizes the negative charge of the glass fibers, preventing artificial retention of the drug.

  • Quantification: Add scintillation cocktail and measure retained radioactivity via a liquid scintillation counter.

Protocol B: [³⁵S]GTPγS Functional Assay (Efficacy Determination)

Binding affinity ( Ki​ ) does not equal functional efficacy. To distinguish whether Lauformine acts as an agonist or antagonist at 5-HT1A and D2 receptors, we measure G-protein activation via the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Assay Buffer Preparation: Prepare buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 100 mM NaCl, 1 mM Dithiothreitol (DTT), and 40 µM GDP .

    • Causality Check: The inclusion of 40 µM GDP is mandatory. It locks G-proteins in their inactive (GDP-bound) state, suppressing basal noise and artificially amplifying the signal window. Without GDP, the partial agonism of Lauformine would be indistinguishable from baseline fluctuations.

  • Incubation: Combine 10 µg of membrane protein, Lauformine (at concentrations flanking its Ki​ ), and 0.1 nM [³⁵S]GTPγS. Incubate at 30°C for 30 minutes.

  • Antagonist Mode Validation: To verify if Lauformine acts as an antagonist at α1​ -adrenergic receptors, pre-incubate the membranes with Lauformine for 15 minutes before challenging the system with an EC80​ concentration of a full agonist (e.g., Phenylephrine). A reduction in [³⁵S]GTPγS binding confirms antagonistic cross-reactivity.

  • Termination & Detection: Rapidly filter through GF/B filters, wash with ice-cold buffer, and quantify via scintillation counting. Efficacy ( Emax​ ) is calculated relative to the maximal response of a full reference agonist (e.g., 10 µM Serotonin for 5-HT1A).

References

  • Title: Grandine A, a New Proaporphine Alkaloid from the Bark of Phoebe grandis Source: MDPI - Molecules URL: [Link]

  • Title: Natural Product-Inspired Dopamine Receptor Ligands Source: Frontiers in Neurocircuitry (via PMC - NIH) URL: [Link]

  • Title: Synthesis of Dihydrofuroaporphine Derivatives: Identification of a Potent and Selective Serotonin 5-HT1A Receptor Agonist Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Novel insights on the structural determinants of clozapine and olanzapine multi-target binding profiles Source: European Journal of Medicinal Chemistry (via ResearchGate) URL: [Link]

Comparative

Reproducibility of Lauformine's Endothelial Protective Effects: A Comparative Application Guide

As a Senior Application Scientist overseeing pre-clinical vascular assays, I frequently encounter a common bottleneck in natural product pharmacology: the inter-laboratory reproducibility of phytochemical efficacy. Laufo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing pre-clinical vascular assays, I frequently encounter a common bottleneck in natural product pharmacology: the inter-laboratory reproducibility of phytochemical efficacy. Lauformine, a hexahydroproaporphine alkaloid isolated from Phoebe grandis and Phoebe formosana, has demonstrated significant potential in mitigating reactive oxygen species (ROS)-induced endothelial dysfunction[1]. However, independent laboratories often report conflicting data regarding its antioxidant potency.

This guide is designed to dissect the causality behind these discrepancies, objectively compare Lauformine against established benchmarks, and provide a self-validating experimental framework to ensure high-fidelity reproducibility in your laboratory.

Mechanistic Grounding: Why Reproducibility Fails

To achieve reproducible results, researchers must first understand the precise mechanism of action. Lauformine does not act as a universal, non-specific antioxidant. Instead, its efficacy is highly dependent on the source of the oxidative stress.

In vascular models, superoxide anions ( O2−​ ) rapidly react with endothelial nitric oxide (NO) to form peroxynitrite, depleting NO bioavailability and impairing acetylcholine (ACh)-induced vasorelaxation. Lauformine exerts its protective effects by actively inhibiting NADH/NADPH oxidase-induced superoxide generation [2].

The Root Cause of Inter-Lab Variability: Laboratories that use non-enzymatic ROS generators (such as Pyrogallol) to induce oxidative stress will incorrectly conclude that Lauformine is ineffective. Lauformine cannot reverse impaired ACh-induced relaxations caused by Pyrogallol[2]. Its protective mechanism is upstream—specifically targeting the enzymatic generation of superoxide radicals via the β -NADH pathway, alongside targeted peroxyl radical scavenging. If a laboratory fails to match the inducer to the compound's specific mechanistic pathway, the data will be irreproducible.

Mandatory Visualization: Lauformine Signaling Pathway

G NADH NADH/NADPH Oxidase ROS Superoxide (O2-) & Peroxyl Radicals NADH->ROS Generates ONOO Peroxynitrite (Endothelial Damage) ROS->ONOO Reacts with NO NO Nitric Oxide (NO) NO->ONOO Depleted by ROS Relax Vasorelaxation (ACh-induced) NO->Relax Promotes Lauformine Lauformine (Alkaloid) Lauformine->NADH Inhibits (Enzymatic) Lauformine->ROS Scavenges

Mechanistic pathway of Lauformine restoring vasorelaxation via ROS scavenging and oxidase inhibition.

Comparative Performance Data

To establish an objective baseline, Lauformine must be evaluated against standard alternatives: Boldine (a co-occurring aporphine alkaloid known for broad-spectrum eNOS upregulation) and Trolox (a water-soluble Vitamin E analog used as a universal antioxidant control).

Table 1: Comparative Antioxidant and Endothelial Protective Profiles
Compound / AlternativePrimary ClassificationTarget ROS PathwayEfficacy vs. Enzymatic ROS ( β -NADH)Efficacy vs. Non-Enzymatic ROS (Pyrogallol)Inter-Lab CV (%)*
Lauformine HexahydroproaporphineNADH Oxidase, PeroxylHigh (Restores ACh relaxation)Ineffective 18–25%
Boldine Aporphine AlkaloidBroad-spectrum, eNOSHigh Moderate 10–15%
Trolox Vitamin E AnalogLipid PeroxidationModerate High < 5%

*Inter-Laboratory Coefficient of Variation (CV) highlights the reproducibility challenge. Lauformine's higher CV is a direct artifact of laboratories utilizing incompatible non-enzymatic ROS induction assays.

Self-Validating Experimental Protocol

To eliminate reproducibility artifacts, I have designed a self-validating ex vivo aortic ring workflow. This protocol uses a Mechanistic Divergence Test —running parallel enzymatic and non-enzymatic ROS inducers. If the protocol is executed correctly, Lauformine will pass the enzymatic test and fail the non-enzymatic test, internally validating both the compound's integrity and the assay's precision.

Step-by-Step Methodology: Aortic Ring Mechanistic Divergence Assay

Phase 1: Tissue Preparation & Baseline Integrity

  • Isolation: Excise the thoracic aorta from Sprague-Dawley rats. Carefully remove adhering fat and connective tissue without damaging the delicate endothelial layer.

  • Equilibration: Cut the aorta into 3 mm rings and suspend them in organ baths containing Krebs-Henseleit solution. Maintain strictly at 37°C and aerate continuously with 95% O2​ / 5% CO2​ . Causality: Strict oxygenation prevents baseline hypoxic stress, which would prematurely trigger eNOS uncoupling and skew baseline ROS data.

  • Validation: Pre-contract the rings with Phenylephrine (PE, 1μM ). Once a plateau is reached, add Acetylcholine (ACh, 10μM ).

    • Quality Control Check: Only rings exhibiting >80% relaxation are viable. Discard any rings that fail this step.

Phase 2: The Self-Validation Incubation 4. Washout: Wash the viable rings thoroughly with fresh Krebs solution until baseline tension is restored. 5. Compound Pre-treatment: Incubate the rings with Lauformine ( 50μg/mL ) or vehicle control for 30 minutes. 6. Parallel ROS Induction (The Critical Step):

  • Group A (Enzymatic): Introduce β -NADH ( 100μM ) to the organ bath.

  • Group B (Non-Enzymatic): Introduce Pyrogallol ( 100μM ) to a parallel organ bath.

  • Causality: This parallel induction separates upstream oxidase inhibitors from downstream universal scavengers.

Phase 3: Vasorelaxation Measurement & Data Interpretation 7. Contraction & Titration: Re-contract all rings with PE ( 1μM ). Perform cumulative concentration-response curves to ACh ( 10−9 to 10−5 M). 8. Interpretation:

  • If Lauformine restores ACh-relaxation in Group A but fails in Group B, the assay is validated, and the Lauformine sample is pure.

  • If it restores relaxation in both groups, your sample is likely contaminated with a broad-spectrum antioxidant (e.g., Boldine carryover during extraction).

References

  • Title: Reactive Oxygen Species-Induced Impairment of Endothelium-Dependent Relaxations in Rat Aortic Rings: Protection by Methanolic Extracts of Phoebe grandis Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Chemical constituents and bioactivity of Formosan lauraceous plants Source: Journal of Food and Drug Analysis URL: [Link]

  • Title: Endothelial Protective Activity of Boldine in Animal Models of Hypertension and Diabetes Mellitus Source: University of Malaya (Thesis Repository) URL: [Link]

Sources

Validation

Comparative Pharmacological Analysis of Lauformine: Efficacy Across Biological Models and Benchmarking Against Boldine

Executive Summary & Mechanistic Overview Lauformine is a specialized hexahydroproaporphine alkaloid isolated from the stem bark of Lauraceae species, notably Phoebe formosana and Phoebe grandis[1]. In drug development an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

Lauformine is a specialized hexahydroproaporphine alkaloid isolated from the stem bark of Lauraceae species, notably Phoebe formosana and Phoebe grandis[1]. In drug development and pharmacological research, Lauformine has emerged as a compelling agent for mitigating oxidative stress. Unlike traditional antioxidants that rely solely on direct free-radical scavenging, Lauformine exhibits targeted enzymatic modulation, making its cross-species evaluation critical for translational research.

This guide provides an objective, comparative analysis of Lauformine’s activity across human in vitro and rat ex vivo models, benchmarking its performance against Boldine , a structurally related and widely utilized aporphine alkaloid alternative[2].

Species-Specific Pharmacological Activity

Evaluating Lauformine across divergent biological models reveals its dual-action capacity in managing 3[3].

  • Human Model (In vitro HepG2 Cells): In human hepatic cell lines, Lauformine-enriched extracts demonstrate potent intracellular penetrance. When challenged with tert-butyl hydroperoxide (tBuOOH), Lauformine effectively neutralizes intracellular peroxyl radicals, preventing organelle-level oxidative damage[3].

  • Rat Model (Ex vivo Sprague-Dawley Aortic Rings): In intact vascular tissue, Lauformine restores acetylcholine (ACh)-induced endothelium-dependent relaxation. Crucially, it achieves this by inhibiting the NADH/NADPH oxidase pathway, thereby preventing the generation of superoxide (O2-) anions that would otherwise rapidly inactivate endothelial nitric oxide (NO)[3].

ROS_Pathway NADH NADH/NADPH Oxidase O2 Superoxide (O2-) NADH->O2 NO Nitric Oxide (NO) O2->NO Inactivates NO Dysfunction Endothelial Dysfunction O2->Dysfunction eNOS eNOS Activation eNOS->NO Relaxation Vasorelaxation NO->Relaxation Lauformine Lauformine / Boldine Lauformine->NADH Inhibits Lauformine->O2 Scavenges

Mechanistic pathway of ROS-induced endothelial dysfunction and Lauformine intervention.

Comparative Benchmarking: Lauformine vs. Boldine

When selecting an alkaloid for cardiovascular or hepatic protective assays, researchers frequently weigh Lauformine against Boldine. While both are derived from Phoebe species, their mechanisms of action diverge significantly under oxidative stress[3].

Quantitative Comparison Across Species Models
Pharmacological AgentSpecies ModelAssay TypeTarget MechanismEfficacy / Outcome
Lauformine (Hexahydroproaporphine)Human (In vitro HepG2)DCFH-DA FluorescenceIntracellular ROS (Peroxyl) ScavengingHigh; significant reduction in tBuOOH-induced oxidative stress.
Lauformine Rat (Ex vivo SD Aorta)Isometric TensionNADH/NADPH Oxidase InhibitionRestores ACh-induced relaxation (Rmax >90%) against β-NADH.
Boldine (Aporphine Alternative)Human (In vitro HepG2)DCFH-DA FluorescenceDirect Free Radical ScavengingPotent antioxidant; broad-spectrum ROS neutralization.
Boldine Rat (Ex vivo SD Aorta)Isometric TensioneNOS ProtectionPreserves NO bioavailability; high efficacy against pyrogallol.

Key Insight: Lauformine is highly specific to enzymatic superoxide generation. It successfully reverses impaired relaxation caused by β-NADH (an enzymatic inducer) but is ineffective against pyrogallol (a non-enzymatic superoxide generator)[3]. Boldine, conversely, is a broad-spectrum direct radical scavenger.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific causality checks to verify the exact mechanism of action.

Protocol 1: Ex Vivo Rat Aortic Ring Relaxation Assay

Objective: To differentiate between enzymatic inhibition and direct radical scavenging in intact vascular tissue.

  • Tissue Preparation: Isolate thoracic aortic rings from Sprague-Dawley rats and suspend them in organ baths containing Krebs solution.

    • Causality: Using intact aortic rings preserves the delicate endothelial architecture required to evaluate the eNOS/NO signaling pathway accurately.

  • Pre-contraction: Induce steady-state contraction using Phenylephrine (PE).

  • Oxidative Stress Induction (The Validation Split):

    • Arm A (Enzymatic): Incubate with β-NADH. Causality: β-NADH stimulates endogenous NADH/NADPH oxidase to enzymatically produce superoxide.

    • Arm B (Non-Enzymatic): Incubate with Pyrogallol. Causality: Pyrogallol auto-oxidizes to generate superoxide independently of cellular enzymes. This acts as the critical negative control to prove whether Lauformine is an enzyme inhibitor or just a simple scavenger.

  • Intervention: Apply Lauformine extract (0.5 - 50 μg/mL).

  • Relaxation Measurement: Add cumulative doses of Acetylcholine (ACh) and measure isometric tension.

    • Validation Outcome: Lauformine restores relaxation in Arm A but fails in Arm B, confirming its targeted role as an NADH/NADPH oxidase inhibitor[3].

Protocol 2: In Vitro Human HepG2 Intracellular ROS Assay

Objective: To evaluate intracellular penetrance and peroxyl radical neutralization.

  • Cell Seeding: Seed HepG2 cells (3 × 10⁴ cells/well) in 96-well black plates with transparent bottoms.

    • Causality: Black walls prevent fluorescence cross-talk between adjacent wells, ensuring accurate quantitative readouts.

  • Stress Induction: Treat the cells with tert-butyl hydroperoxide (tBuOOH).

    • Causality: tBuOOH is a highly lipophilic alkyl hydroperoxide that easily penetrates the cell membrane, reliably inducing intracellular peroxyl radicals without destroying the membrane instantly.

  • Probe Loading: Add DCFH-DA (Dichlorofluorescin diacetate).

    • Causality: DCFH-DA is non-fluorescent until it is cleaved by intracellular esterases and oxidized by ROS into highly fluorescent DCF. This provides a direct, quantifiable measure of intracellular oxidative stress.

  • Intervention & Quantification: Introduce Lauformine and measure fluorescence reduction via a microplate reader.

Workflow cluster_Human Human Model (In Vitro) cluster_Rat Rat Model (Ex Vivo) Start Cross-Species Evaluation of Lauformine HepG2 HepG2 Cell Line Start->HepG2 Aorta SD Rat Aortic Rings Start->Aorta tBuOOH Induce ROS (tBuOOH) HepG2->tBuOOH DCFH DCFH-DA Fluorescence tBuOOH->DCFH Analysis Comparative Efficacy Analysis DCFH->Analysis NADH_ind Induce Superoxide (β-NADH) Aorta->NADH_ind Myograph Isometric Tension Measurement NADH_ind->Myograph Myograph->Analysis

Workflow for evaluating Lauformine's activity across human in vitro and rat ex vivo models.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Lauformine

Advanced Laboratory Safety and Operational Protocol for Handling Lauformine As drug development professionals and analytical chemists, handling specialized phytochemicals requires a rigorous approach to both scientific i...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Operational Protocol for Handling Lauformine

As drug development professionals and analytical chemists, handling specialized phytochemicals requires a rigorous approach to both scientific integrity and occupational safety. Lauformine (CAS 91177-60-5)[1] is a hexahydroproaporphine alkaloid predominantly isolated from the bark of Phoebe grandis and Phoebe formosana[2][3]. Like its structural analog boldine, lauformine and related aporphine alkaloids exhibit notable pharmacological potential, particularly in cardiovascular and endothelial protection pathways[4].

However, handling purified aporphine alkaloids in powder form presents specific exposure risks. This guide provides a self-validating, step-by-step operational and safety protocol to ensure maximum protection, regulatory compliance, and experimental reproducibility.

Chemical Hazard Profiling & Causality

Before detailing the Personal Protective Equipment (PPE), we must understand the physicochemical nature of the threat. Lauformine is typically supplied as a neat, amorphous solid or crystalline powder[3]. The primary risk vectors are the inhalation of aerosolized particulates during weighing and dermal absorption when the compound is in solution.

Because specialized alkaloids often lack exhaustive, compound-specific Safety Data Sheets (SDS), we must extrapolate operational hazards from closely related structural homologs like Boldine (CAS 476-70-0). Based on this authoritative grounding, Lauformine falls under the following hazard categories[5][6]:

  • Acute Toxicity 4 (Oral): Harmful if swallowed.

  • Skin Irritation 2 & Eye Irritation 2: Causes localized mucosal and epidermal irritation upon contact.

  • STOT SE 3: May cause respiratory tract irritation if fine dust is inhaled.

Table 1: Physicochemical and Hazard Summary of Lauformine

Property / MetricValue / Classification
Chemical Name Lauformine
CAS Number 91177-60-5[1]
Molecular Formula C17H21NO3[1]
Molecular Weight 287.36 g/mol [1]
Alkaloid Class Hexahydroproaporphine[2]
Primary Hazards (Extrapolated) H302, H315, H319, H335[5][6]
Recommended Solvents Ethanol, DMSO (Extrapolated solubility: ~50 mg/mL in EtOH)[5]

Essential Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, a multi-layered PPE strategy is mandatory. As a Senior Application Scientist, I emphasize that PPE is your last line of defense; primary containment (e.g., chemical fume hoods) must always take precedence.

  • Respiratory Protection: When handling the dry powder outside of a certified chemical fume hood or ventilated balance enclosure, an N95 (US) or FFP2 (EU) particulate respirator is the absolute minimum requirement[5][6]. Causality: This prevents the inhalation of micro-particulates that trigger STOT SE 3 respiratory sensitization.

  • Hand Protection: Double-gloving is recommended when handling stock solutions. Use standard nitrile gloves (minimum 4 mil thickness)[5][6]. Causality: Aporphine alkaloids are highly soluble in organic solvents like DMSO and Ethanol[5]. If a spill occurs, the solvent acts as a carrier, rapidly transporting the alkaloid through the epidermal layer. Nitrile provides a temporary barrier, but contaminated gloves must be swapped immediately to prevent breakthrough.

  • Eye & Face Protection: Snug-fitting chemical splash goggles (ANSI Z87.1 compliant). If handling large volumes of solvent or conducting pressurized extractions, a full face shield must be worn over the goggles[5][6].

  • Body Protection: A knee-length, flame-resistant laboratory coat with knit cuffs (to prevent sleeve drag) and closed-toe, non-porous shoes.

Step-by-Step Operational Workflow

A self-validating protocol ensures that each step confirms the success and safety of the previous one. Do not proceed to the next step unless the current step's validation criteria are met.

Step 1: Environmental Preparation

  • Verify the chemical fume hood is operational. Validation: Check the digital monitor to ensure a face velocity between 80-120 feet per minute (fpm).

  • Wipe down the analytical balance with an anti-static cloth. Causality: Fine alkaloid powders are highly susceptible to static repulsion, which can cause sudden aerosolization when a spatula approaches the weigh boat.

Step 2: Weighing and Solubilization

  • Don all required PPE (Nitrile gloves, lab coat, goggles, and N95 mask if not using a closed enclosure)[5][6].

  • Place a pre-tared anti-static weigh boat on the balance.

  • Using a micro-spatula, carefully transfer the Lauformine powder. Keep the source vial as close to the weigh boat as possible to minimize the transit path of the powder.

  • Immediately transfer the weighed solid to an amber glass vial. Causality: Many aporphine alkaloids are susceptible to photodegradation over time.

  • Add the solvent (e.g., Ethanol or DMSO) directly inside the fume hood. Cap the vial tightly and vortex. Validation: Visually confirm complete dissolution; the solution should be clear with no particulate suspension.

Step 3: Decontamination

  • Wipe the spatula and balance area with a lint-free wipe dampened with 70% Ethanol.

  • Dispose of the wipe in a designated solid hazardous waste container.

Sequential operational workflow for the safe handling and processing of Lauformine.

Spill Response and Disposal Plan

Trust in a laboratory environment is built on knowing exactly how to handle deviations. If a spill occurs, follow this targeted response plan.

Immediate Spill Response (Powder):

  • Do not dry sweep. Causality: Dry sweeping mechanically aerosolizes the alkaloid, drastically increasing the risk of inhalation and spreading the contamination zone.

  • Cover the spilled powder with a damp absorbent pad (using water or a mild solvent).

  • Carefully scoop the pad and the dissolved material into a hazardous waste bag.

  • Wash the area with soap and water, followed by a 70% ethanol wipe to remove residual organic traces.

Disposal Protocol:

  • Solid Waste: All contaminated PPE (gloves, masks), weigh boats, and empty Lauformine vials must be placed in a sealed, biohazard/chemical solid waste bin labeled "Toxic Organic Solid Waste."

  • Liquid Waste: Solutions containing Lauformine and organic solvents (DMSO/EtOH) must be collected in a compatible high-density polyethylene (HDPE) or glass carboy. Label clearly as "Non-Halogenated Organic Waste - Contains Aporphine Alkaloids." Do not mix with strong oxidizing agents, as this can cause exothermic reactions.

Emergency response pathway detailing immediate actions following Lauformine exposure.

References

  • Lau, Y. S. "Endothelial Protective Activity of Boldine in Animal Models of Hypertension and Diabetes Mellitus." University of Malaya. Available at: [Link]

  • Chen, I. S., et al. "Chemical constituents and bioactivity of Formosan lauraceous plants." Journal of Food and Drug Analysis (PMC - NIH). Available at: [Link]

  • Mukhtar, M. R., et al. "Grandine A, a New Proaporphine Alkaloid from the Bark of Phoebe grandis." Molecules (MDPI). Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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